TTR stabilizer L6
Descripción
Propiedades
Fórmula molecular |
C19H11NO4 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
6-benzoyl-2-hydroxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H11NO4/c21-17(11-5-2-1-3-6-11)13-9-10-15-16-12(13)7-4-8-14(16)18(22)20(24)19(15)23/h1-10,24H |
Clave InChI |
AFGMHSZWGJYWFH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TTR Stabilizer L6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein. A key therapeutic strategy is the kinetic stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide provides a detailed technical overview of the mechanism of action of L6, a potent TTR stabilizer. L6 binds to the thyroxine-binding sites of TTR, effectively preventing the conformational changes that lead to amyloid fibril formation. This document outlines the binding characteristics, stabilization efficacy, and the experimental methodologies used to elucidate the function of L6, providing a comprehensive resource for researchers in the field of amyloid disease and drug development.
Core Mechanism of Action: Kinetic Stabilization of the TTR Tetramer
The fundamental cause of TTR amyloidosis is the dissociation of the homotetrameric TTR protein into its constituent monomers.[1] These monomers are conformationally unstable and prone to misfolding and aggregation into insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1] The dissociation of the tetramer is the rate-limiting step in this pathogenic cascade.[2]
TTR stabilizers, also known as kinetic stabilizers, are small molecules that bind to the native tetrameric form of TTR and increase its stability.[3] By binding to the two thyroxine (T4) binding pockets located at the dimer-dimer interface, these stabilizers strengthen the association between the TTR monomers, thus preventing the initial dissociation step.[4]
L6 is a TTR stabilizer that operates through this mechanism. It binds with high affinity to the T4 binding sites of the TTR tetramer, effectively locking the protein in its native, non-pathogenic conformation.[1][5] This stabilization prevents the formation of amyloidogenic monomers and halts the progression of amyloid fibril formation.[5]
Binding Characteristics and Structural Insights
The interaction between L6 and TTR has been characterized at the molecular level through X-ray crystallography. The crystal structure of the wild-type TTR in complex with L6 has been solved and is available in the Protein Data Bank under the accession code 5AYT.
This structural data reveals that L6 binds within the T4 binding pockets of the TTR tetramer. The binding is stabilized by a network of specific interactions between the ligand and amino acid residues of the protein. These interactions include:
-
Hydrogen Bonds: Key hydrogen bonds are formed between L6 and residues within the binding pocket, contributing significantly to the binding affinity.
-
CH/π Interactions: The aromatic rings of L6 engage in CH/π interactions with the side chains of surrounding amino acid residues, further anchoring the ligand in the binding site.
A diagram illustrating the binding of L6 to the TTR tetramer is provided below.
Quantitative Analysis of L6 Efficacy
The efficacy of L6 as a TTR stabilizer has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data available for L6.
Table 1: Inhibition of ANS Binding to TTR by L6
| TTR Variant | IC50 (µM) for L6 | Ki (µM) for L6 |
| Wild-Type (WT) | 1.3 | - |
| V30M | 1.6 | - |
| L55P | - | High |
| Y116S | - | - |
Data from competitive binding assays using 8-Anilinonaphthalene-1-sulfonic acid (ANS). A lower IC50 value indicates a higher potency in displacing the fluorescent probe and binding to TTR. The inhibitory constant (Ki) reflects the binding affinity of the inhibitor.[6]
Table 2: Inhibition of V30M TTR Monomer Formation
| Compound | Concentration (µM) | Inhibition of Monomer Formation |
| L6 | 3.6 | No |
| L6 | 10 | Yes |
| L6 + Diflunisal | 10 + 3.6 | Remarkable Suppression |
Data from SDS-PAGE and Coomassie Brilliant Blue (CBB) staining analysis of recombinant V30M TTR incubated under amyloidogenic conditions.[5]
Downstream Cellular Consequences of TTR Stabilization
The primary mechanism of L6 is the extracellular stabilization of the TTR tetramer. This action prevents the formation of misfolded monomers and subsequent toxic aggregates, thereby mitigating the downstream cellular pathology associated with TTR amyloidosis. While L6 itself is not known to directly engage with intracellular signaling pathways, the prevention of amyloid deposition has significant indirect cellular benefits.
Exposure of neuronal and cardiac cells to destabilized TTR variants has been shown to induce cellular stress responses and changes in chromatin accessibility.[7][8] Pre-incubation with a kinetic stabilizer like tafamidis, which has a similar mechanism of action to L6, was found to resolve these chromatin-level changes.[7][8] This suggests that by preventing the formation of toxic TTR species, stabilizers like L6 can protect cells from the downstream consequences of amyloidogenic protein aggregation, including the activation of stress-response pathways and epigenetic alterations.
The logical relationship of this protective mechanism is illustrated in the diagram below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of L6.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
This assay is used to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Reagents and Materials:
-
Recombinant TTR (wild-type or mutant)
-
L6 compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)
-
Assay buffer (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH adjusted for specific TTR variant)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of recombinant TTR at a final concentration of 0.2 mg/mL in the assay buffer.
-
Add L6 at the desired concentrations to the TTR solutions. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 72 hours) to induce fibril formation.
-
After incubation, add ThT to each well to a final concentration of approximately 25 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
An increase in fluorescence intensity in the presence of TTR compared to the buffer control indicates fibril formation. A reduction in fluorescence in the L6-treated samples compared to the untreated TTR sample indicates inhibition of fibril formation.[5][9]
-
Western Blotting for TTR Tetramer Stabilization
This assay assesses the ability of L6 to stabilize the TTR tetramer and prevent its dissociation into monomers under denaturing conditions.
-
Reagents and Materials:
-
HEK293 cells stably expressing a TTR variant (e.g., V30M) or recombinant TTR
-
L6 compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
SDS-PAGE gels (e.g., 14%)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-TTR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Cell-based assay: Culture HEK293 cells expressing the TTR variant. Treat the cells with L6 at various concentrations for 24 hours. Collect the cell media.
-
In vitro assay: Incubate recombinant TTR with L6 under conditions that promote dissociation (e.g., acidic pH).
-
Prepare samples for SDS-PAGE. For non-reducing conditions to visualize oligomers, do not add a reducing agent like β-mercaptoethanol or DTT to the loading buffer.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal. The presence of higher molecular weight bands (dimers, tetramers) and a decrease in the monomer band in the L6-treated lanes indicate stabilization of the TTR tetramer.[5][6]
-
ANS Competitive Binding Assay
This assay is used to determine if a compound binds to the thyroxine-binding sites of TTR by competing with the fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS).
-
Reagents and Materials:
-
Recombinant TTR
-
L6 compound
-
8-Anilinonaphthalene-1-sulfonic acid (ANS)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of TTR (e.g., 1 µM) and ANS (e.g., 20 µM) in the assay buffer.
-
Measure the baseline fluorescence of the TTR-ANS solution (excitation ~370 nm, emission ~450 nm).
-
Add increasing concentrations of L6 to the TTR-ANS solution.
-
After a short incubation, measure the fluorescence intensity at each L6 concentration.
-
A decrease in fluorescence intensity with increasing L6 concentration indicates that L6 is displacing ANS from the T4 binding sites.
-
The data can be used to calculate the IC50 value, which is the concentration of L6 required to inhibit 50% of the ANS binding.[6]
-
The workflow for these key experiments is depicted in the following diagram.
Conclusion
The TTR stabilizer L6 exemplifies a potent therapeutic strategy for TTR amyloidosis by directly targeting the root cause of the disease – the instability of the TTR tetramer. Its mechanism of action is centered on binding to the thyroxine-binding pockets, thereby kinetically stabilizing the native tetrameric structure and preventing its dissociation into amyloidogenic monomers. The efficacy of L6 is supported by quantitative binding and stabilization data, as well as detailed structural insights. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of TTR stabilizers. Understanding the core mechanism of L6 and similar compounds is crucial for advancing the treatment of TTR amyloidosis and other protein misfolding diseases.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Mapping cellular response to destabilized transthyretin reveals cell- and amyloidogenic protein-specific signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The L6 Binding Site of Transthyretin: A Hub for Kinetic Stabilizers in Amyloid Disease Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Transthyretin (TTR), a homotetrameric protein crucial for the transport of thyroxine and retinol, is implicated in a group of debilitating systemic disorders known as transthyretin amyloidosis (ATTR). The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade, leading to misfolding and aggregation of these monomers into insoluble amyloid fibrils. A key therapeutic strategy to halt this process is the kinetic stabilization of the TTR tetramer. This is primarily achieved through the binding of small molecules to the two thyroxine (T4) binding sites located at the dimer-dimer interface. While the term "L6 binding site" is not standard nomenclature, it is understood to refer to these critical T4 binding pockets, potentially named after a specific ligand or research context. This technical guide provides an in-depth exploration of the TTR thyroxine binding sites, their structural characteristics, and their role as the primary target for kinetic stabilizers. We present a compilation of quantitative binding data for various ligands, detailed experimental protocols for key assays used in their characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: Transthyretin Amyloidosis and the Kinetic Stabilization Hypothesis
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin. These deposits can accumulate in various organs, including the peripheral nerves, heart, and gastrointestinal tract, leading to a range of clinical manifestations such as polyneuropathy and cardiomyopathy.
The native, functional form of TTR is a stable homotetramer. The amyloid cascade is initiated by the dissociation of this tetramer into monomers, a process that is significantly accelerated by mutations that destabilize the tetrameric structure. These monomers are prone to misfolding and subsequent self-assembly into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils.
The kinetic stabilization hypothesis posits that stabilizing the native tetrameric state of TTR can prevent its dissociation into amyloidogenic monomers, thereby halting the progression of the disease. This has become a cornerstone of therapeutic development for ATTR. Small molecules that bind to the TTR tetramer and increase its kinetic stability are known as kinetic stabilizers.
The Thyroxine (T4) Binding Sites: The "L6" Locus
The primary targets for kinetic stabilizers are the two identical thyroxine (T4) binding sites located within a central channel at the interface of the two dimers that form the TTR tetramer. While the designation "L6 binding site" may be used in specific contexts, the established and widely recognized term for this crucial therapeutic target is the thyroxine binding site . These sites are characterized by a series of halogen binding pockets that accommodate the iodine atoms of thyroxine.
The binding of a ligand to one or both of these sites introduces stabilizing interactions that strengthen the dimer-dimer interface, thereby increasing the energy barrier for tetramer dissociation. Notably, the two T4 binding sites often exhibit negative cooperativity, meaning the binding of a ligand to the first site reduces the affinity of the second site for another ligand molecule. However, occupancy of just one of the two sites is often sufficient to confer significant kinetic stability to the tetramer.
Quantitative Analysis of Ligand Binding
The development of potent TTR kinetic stabilizers relies on the accurate measurement of their binding affinity and efficacy in stabilizing the tetramer. A variety of biophysical and biochemical assays are employed to quantify these parameters. The following tables summarize key quantitative data for several prominent TTR kinetic stabilizers.
Table 1: Binding Affinity of Selected Ligands to Transthyretin (TTR)
| Ligand | Method | Parameter | Value | Reference |
| Tafamidis | ITC | Kd1 | ~2 nM | [1] |
| Kd2 | ~200 nM | [1] | ||
| SPR | KD | 105 ± 21 nM | [2] | |
| Acoramidis (AG10) | SPR | KD | 26 ± 7 nM | [2] |
| Diflunisal | Not Specified | Not Specified | Less potent than Tafamidis and Acoramidis | [3] |
| Thyroxine (T4) | Not Specified | Kd | 19.73 ± 0.13 nM | [4] |
| Triiodothyronine (T3) | Not Specified | Kd | 53.26 ± 3.97 nM | [4] |
Table 2: Kinetic Parameters of Ligand Binding to Transthyretin (TTR) Determined by Surface Plasmon Resonance (SPR)
| Ligand | kon (M-1s-1) | koff (s-1) | Residence Time (τ) (s) | Reference |
| Acoramidis | Not Specified | Lower than Tafamidis | ~4 times longer than Tafamidis | [3] |
| Tafamidis | Not Specified | Higher than Acoramidis | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and stabilizing effects of ligands on the TTR tetramer.
Fluorescence Polarization (FP) Assay for Competitive Binding Analysis
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the TTR binding site.
Materials:
-
Purified recombinant or plasma-derived human TTR
-
Fluorescently labeled tracer molecule (e.g., a derivative of a known TTR ligand)
-
Test compounds (potential TTR stabilizers)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, low-volume 384-well microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TTR in assay buffer. The final concentration in the assay will depend on the Kd of the tracer.
-
Prepare a stock solution of the fluorescent tracer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of TTR and the fluorescent tracer. The tracer concentration should be at or below its Kd for TTR.
-
Add varying concentrations of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a large excess of a known high-affinity binder or no TTR (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The data are typically plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
X-ray Crystallography of TTR-Ligand Complexes
This technique provides high-resolution structural information about the binding mode of a ligand within the TTR thyroxine binding site.
Procedure:
-
Protein Expression and Purification:
-
Express recombinant human TTR in a suitable expression system (e.g., E. coli).
-
Purify the TTR protein to homogeneity using standard chromatography techniques (e.g., ion exchange, size exclusion).
-
-
Complex Formation and Crystallization:
-
Incubate the purified TTR with a molar excess of the ligand to ensure saturation of the binding sites.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
-
Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a previously determined TTR structure as a search model.
-
The ligand is then modeled into the electron density map corresponding to the thyroxine binding site.
-
The model is refined to improve the fit to the experimental data, and the final structure is validated.[5]
-
Subunit Exchange Assay for Measuring Kinetic Stability
This assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two differently tagged TTR populations.[6][7][8]
Materials:
-
Untagged wild-type TTR
-
Tagged wild-type TTR (e.g., with a FLAG tag)
-
Test compound
-
Human plasma or a suitable buffer
-
Method for separating TTR tetramers based on the tag (e.g., ion-exchange chromatography)
Procedure:
-
Preparation:
-
Prepare solutions of untagged and tagged TTR homotetramers.
-
Prepare solutions of the test compound at various concentrations.
-
-
Initiation of Subunit Exchange:
-
Mix the untagged and tagged TTR homotetramers in the presence or absence of the test compound. This can be done in buffer or directly in human plasma to assess stability in a more physiological environment.
-
-
Time Course Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the composition of TTR tetramers in each aliquot. This is typically done by ion-exchange chromatography, which can separate the untagged homotetramers, the fully tagged homotetramers, and the hybrid heterotetramers formed through subunit exchange.
-
-
Data Analysis:
-
The rate of formation of the hybrid tetramers is a direct measure of the rate of tetramer dissociation.
-
The ability of a test compound to slow down the rate of subunit exchange indicates its efficacy as a kinetic stabilizer.
-
Visualizing the Core Concepts
Diagrams are essential for understanding the complex biological processes and experimental workflows involved in the study of TTR stabilization.
Caption: The pathogenic pathway of transthyretin amyloidosis.
Caption: Mechanism of kinetic stabilization of the TTR tetramer.
Caption: Workflow for a competitive fluorescence polarization assay.
Conclusion
The thyroxine binding sites of transthyretin, sometimes referred to as the L6 binding site, are the cornerstone of the kinetic stabilization strategy for treating transthyretin amyloidosis. A thorough understanding of the structural and biophysical characteristics of these sites, coupled with robust and quantitative experimental methodologies, is paramount for the discovery and development of novel and effective TTR kinetic stabilizers. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of ATTR therapeutics. The continued exploration of ligand interactions within these binding pockets holds the promise of delivering even more potent and specific therapies for patients suffering from this devastating disease.
References
- 1. pnas.org [pnas.org]
- 2. ovid.com [ovid.com]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Change in structure of the N-terminal region of transthyretin produces change in affinity of transthyretin to T4 and T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Transthyretin Stabilizer L6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transthyretin (TTR) stabilizer L6, a compound identified as a potential therapeutic agent for familial amyloid polyneuropathy (FAP). FAP is a debilitating neurodegenerative disorder arising from the destabilization and aggregation of the TTR protein. L6, with its novel skeletal structure, demonstrates the ability to stabilize the TTR tetramer, thereby inhibiting the amyloid fibril formation that is characteristic of the disease.
Core Compound Details
| Identifier | Value |
| Compound Name | L6 |
| Systematic Name | 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione |
| Molecular Formula | C₁₉H₁₁NO₄[1] |
| Molecular Weight | 317.29 g/mol [1][2] |
| Mechanism of Action | Binds to the thyroxine (T4) binding pocket of the TTR tetramer, preventing its dissociation into monomers.[1][2] |
Chemical Structure
The chemical structure of L6 is 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.[3] This novel structure was identified through virtual screening of a lead-like chemical library, followed by biochemical assays.[3]
Experimental Data and Protocols
In Vitro Efficacy
1. Inhibition of TTR Amyloid Fibril Formation:
L6 has been shown to effectively inhibit the formation of amyloid fibrils from both wild-type (WT) and the V30M mutant TTR, which is a common mutation in FAP.[3]
| TTR Type | L6 Concentration | Inhibition of Fibril Formation |
| Wild-Type (WT) | 10 µM | Significant suppression[3] |
| Wild-Type (WT) | 30 µM | Stronger suppression[3] |
| V30M Mutant | 10 µM | Inhibition of monomer formation[3] |
Experimental Protocol: Thioflavin T (ThT) Binding Assay
This assay is used to quantify the formation of amyloid fibrils.
-
Reagents: Recombinant WT or V30M TTR (0.2 mg/ml), 200 mM acetate (B1210297) buffer (pH 3.8 for WT, pH 4.4 for V30M), 100 mM KCl, 1 mM EDTA, Thioflavin T (ThT), L6, and/or Diflunisal.[3]
-
Procedure:
-
Incubate recombinant TTR with the indicated concentrations of L6 or other compounds in the acetate buffer for 72 hours at 37°C to induce amyloid fibril formation.[3]
-
After incubation, add ThT to the samples.
-
Measure the fluorescence intensity using a spectrofluorometer. An increase in fluorescence indicates the presence of amyloid fibrils.
-
2. Stabilization of TTR Tetramer in Cell Culture:
Treatment of HEK293 cells stably expressing V30M TTR with L6 resulted in the stabilization of the TTR tetramer.[3]
| Cell Line | L6 Concentration | Observation |
| HEK293 (expressing V30M TTR) | 10 µM | Detection of TTR dimers by Western blot, indicating stabilization of the secreted TTR.[3] |
Experimental Protocol: Cell Culture and Western Blotting
-
Cell Culture:
-
Western Blotting:
-
Collect the culture media.
-
Analyze the collected media by Western blotting using an anti-TTR antibody to detect the different forms of TTR (monomer, dimer, tetramer).[3]
-
Crystallographic Analysis of L6 Binding to TTR
X-ray crystallography has revealed that L6 binds to the T4 binding sites of wild-type TTR.[4]
| Resolution | PDB Accession Code | Key Interactions |
| 1.4 Å | 5AYT[4] | A hydrogen-bond network is formed among Ser117, Thr119, a water molecule, and the carbonyl group of L6. CH/π interactions are observed with the side chains of Leu17 and Ala108.[4] |
Experimental Protocol: X-ray Crystallography
The specific details of the crystallization and data collection are available in the publication associated with the PDB accession code 5AYT.[4]
Visualizations
Logical Workflow for L6 Identification and Validation
The following diagram illustrates the workflow from virtual screening to the validation of L6 as a TTR stabilizer.
Caption: Workflow for the identification and validation of L6.
Signaling Pathway: TTR Amyloidogenesis and Inhibition by L6
This diagram depicts the pathway of TTR amyloid fibril formation and the mechanism of inhibition by L6.
Caption: Inhibition of TTR amyloidogenesis by L6.
Conclusion
L6 represents a promising lead compound for the development of therapeutics for familial amyloid polyneuropathy. Its novel chemical structure and demonstrated ability to stabilize the TTR tetramer through binding at the T4 pocket make it a subject of significant interest for further preclinical and clinical investigation. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
Discovery and Synthesis of TTR Stabilizer L6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the novel transthyretin (TTR) stabilizer, L6. L6, chemically known as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, has demonstrated potential in preventing the dissociation of the TTR tetramer, a critical step in the pathogenesis of Transthyretin Amyloidosis (ATTR). This document details the experimental methodologies, quantitative data, and the underlying mechanism of action of L6, serving as a comprehensive resource for researchers in the field of amyloid diseases and drug discovery.
Introduction to Transthyretin Amyloidosis and the Role of TTR Stabilizers
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1] In a class of diseases known as Transthyretin Amyloidosis (ATTR), mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers.[1] These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart, leading to progressive and fatal conditions such as familial amyloid polyneuropathy (FAP) and amyloid cardiomyopathy (ATTR-CM).[2][3]
The dissociation of the TTR tetramer is the rate-limiting step in the amyloidogenic cascade.[4][5] Therefore, a promising therapeutic strategy is the kinetic stabilization of the native TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[1][6] Small molecules that bind to the thyroxine-binding sites of the TTR tetramer can enhance its stability, thereby inhibiting the formation of amyloid fibrils.[2][7] Several TTR stabilizers, such as Tafamidis, have been developed and approved for the treatment of ATTR.[8][9] L6 represents a novel scaffold identified as a potential TTR stabilizer.[2]
Discovery of L6
L6 was identified through a virtual screening of a lead-like chemical library containing approximately 2 million molecules.[2] The screening process involved docking calculations using AutoDock Vina to identify compounds with the potential to bind to the thyroxine-binding sites of TTR.[2] This virtual screening yielded nine candidate compounds, designated L1 through L9. Subsequent biochemical assays revealed that L6, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, effectively binds to the T4 binding sites and stabilizes the TTR tetramer.[2]
Below is a logical workflow illustrating the discovery process of L6.
Synthesis of L6
The synthesis of 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6) can be achieved through a multi-step process starting from commercially available 4-bromo-1,8-naphthalic anhydride (B1165640). While a specific detailed protocol for L6 is not publicly available, a plausible synthetic route is outlined below, based on established methods for the synthesis of similar 1,8-naphthalimide (B145957) derivatives.[3][10][11][12][13]
Step 1: Synthesis of 6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
4-bromo-1,8-naphthalic anhydride is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent such as ethanol (B145695) or acetic acid, in the presence of a base like sodium acetate (B1210297), to yield the N-hydroxy-naphthalimide derivative.
Step 2: Suzuki Coupling for the Introduction of the Benzoyl Group
The bromo-substituted N-hydroxy-naphthalimide undergoes a Suzuki coupling reaction with benzoylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water to introduce the benzoyl group at the 6-position.
Experimental Protocol: Synthesis of L6 (Proposed)
-
Materials: 4-bromo-1,8-naphthalic anhydride, hydroxylamine hydrochloride, sodium acetate, ethanol, benzoylboronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate, toluene, water, standard laboratory glassware, and purification apparatus (e.g., column chromatography).
-
Procedure:
-
Step 1: To a solution of 4-bromo-1,8-naphthalic anhydride (1 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry to obtain 6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
-
Step 2: In a round-bottom flask, combine 6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (1 eq), benzoylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2 eq). Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture with argon or nitrogen. Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC. After completion, cool the mixture, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6).
-
Mechanism of Action and Characterization of L6
L6 functions as a kinetic stabilizer of the TTR tetramer by binding to the thyroxine-binding sites.[2][7] This binding stabilizes the interface between the two dimers of the TTR tetramer, thereby increasing the energy barrier for dissociation.[4] The crystal structure of wild-type TTR in complex with L6 has been determined (PDB accession code: 5AYT), providing detailed insights into the binding interactions.
The efficacy of L6 as a TTR stabilizer has been evaluated through various in vitro assays, including Western blotting to detect TTR dimers and a Thioflavin T (ThT) fluorescence assay to monitor the inhibition of amyloid fibril formation.[2]
Quantitative Data for L6
The following table summarizes the available quantitative data for the this compound.
| Parameter | Value | Method | Reference |
| TTR Stabilization | |||
| V30M TTR Monomer Inhibition | Effective at 10 µM | Western Blot | [2] |
| WT TTR Amyloid Fibril Suppression | Effective at 10 µM and 30 µM | ThT Assay | [2] |
| Binding Characteristics | |||
| Binding Site | Thyroxine (T4) binding pocket | X-ray Crystallography | [2] |
| PDB Accession Code | 5AYT | X-ray Crystallography | [2] |
Experimental Protocols
This protocol is used to assess the ability of L6 to stabilize secreted TTR from cells.[2]
-
Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing V30M TTR in DMEM supplemented with 10% fetal bovine serum and 2% antibiotics at 37°C in a humidified incubator.
-
Treat the cells with the desired concentration of L6 (e.g., 10 µM) for 24 hours.
-
-
Sample Preparation:
-
Collect the cell culture media.
-
Centrifuge to remove cell debris.
-
Concentrate the supernatant if necessary.
-
-
SDS-PAGE and Western Blotting:
-
Mix the samples with non-reducing Laemmli sample buffer. Do not boil the samples to preserve the dimeric form of TTR.
-
Load the samples onto a 14% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of a band corresponding to the TTR dimer indicates stabilization.
-
This assay measures the inhibitory effect of L6 on the acid-induced amyloid fibril formation of recombinant TTR.[2][14]
-
Materials: Recombinant wild-type (WT) or V30M TTR, L6, Thioflavin T (ThT), acetate buffer (200 mM, pH adjusted for specific TTR variant), KCl (100 mM), EDTA (1 mM).
-
Procedure:
-
Prepare a stock solution of TTR (e.g., 0.2 mg/mL) in the appropriate buffer.
-
Prepare stock solutions of L6 at various concentrations.
-
In a 96-well black plate, mix the TTR solution with the desired concentrations of L6. Include a control with no L6.
-
Incubate the plate at 37°C for 72 hours to induce fibril formation.
-
After incubation, add ThT solution to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
A decrease in ThT fluorescence in the presence of L6 compared to the control indicates inhibition of amyloid fibril formation.
-
Signaling Pathways and Visualizations
The therapeutic strategy of TTR stabilization does not involve a classical signaling pathway but rather a direct molecular interaction. The logical relationship is straightforward: L6 binds to the TTR tetramer, preventing its dissociation and subsequent aggregation.
TTR Amyloidogenic Cascade
The following diagram illustrates the pathway of TTR amyloid fibril formation and the point of intervention for TTR stabilizers like L6.
Experimental Workflow for L6 Characterization
The following diagram outlines the key experimental steps to characterize the activity of a potential TTR stabilizer like L6.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2025032611A1 - BENZO[de]ISOQUINOLINE-1,3-DIONE BASED COMPOUND AND USE THEREOF - Google Patents [patents.google.com]
- 4. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Tafamidis: A First-in-Class Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | 2896-24-4 | Benchchem [benchchem.com]
- 11. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
Structural Analysis of Transthyretin in Complex with L6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interactions between transthyretin (TTR), a protein implicated in amyloid diseases, and L6, a stabilizing ligand. Understanding this complex is crucial for the development of therapeutics for conditions such as familial amyloid polyneuropathy (FAP).[1][2] This document outlines the quantitative binding data, detailed experimental methodologies for structural determination, and visual representations of the molecular interactions and experimental processes.
Quantitative Data Summary
The binding affinity and crystallographic data for the TTR-L6 complex are summarized below, providing a quantitative basis for the stability of the interaction.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 305 nM | Fluorescence Polarization |
| PDB Accession Code | 5AYT | X-ray Crystallography |
| Resolution | 1.4 Å | X-ray Crystallography |
| Space Group | Information not available in the provided search results | X-ray Crystallography |
| Unit Cell Dimensions | Information not available in the provided search results | X-ray Crystallography |
Table 1: Quantitative data for the TTR-L6 complex.[1][3]
Molecular Interactions and Signaling
The interaction between L6 and TTR is a key example of ligand-induced protein stabilization. L6 binds to the thyroxine (T4) binding sites of the TTR tetramer, preventing its dissociation into pathogenic monomers.[1][2] This stabilization is achieved through a network of specific molecular interactions.
A hydrogen-bond network is formed among Serine 117, Threonine 119, and the carbonyl group of L6, with the involvement of a water molecule.[1] Additionally, CH/π interactions occur between the benzene (B151609) ring of L6 and the side chains of Leucine 17 and Alanine 108.[1] Further stability is conferred by hydrogen bonds between the hydroxyl group of L6 and the side chain of Lysine 15.[1]
The stabilization of the TTR tetramer by L6 is a critical mechanism for preventing amyloidosis. The dissociation of the tetramer into monomers is the initial and rate-limiting step in the formation of amyloid fibrils. By binding to the T4 pockets, L6 effectively locks the tetramer in its native conformation, inhibiting the pathogenic cascade.
References
In Vitro Inhibition of Transthyretin (TTR) Amyloid Fibril Formation by L6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin (TTR) amyloidosis is a debilitating condition arising from the misfolding and aggregation of the TTR protein into amyloid fibrils. A promising therapeutic strategy involves the stabilization of the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of the in vitro inhibition of TTR amyloid fibril formation by the novel compound L6, identified as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. This document details the quantitative inhibitory activity of L6, comprehensive experimental protocols for assessing its efficacy, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to TTR Amyloidosis and the Role of Stabilizers
Transthyretin is a homotetrameric protein primarily responsible for the transport of thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1] Under normal physiological conditions, the tetrameric structure is stable. However, mutations or age-related factors can destabilize the tetramer, leading to its dissociation into monomers. This dissociation is the rate-limiting step in the TTR amyloid cascade.[2][3] The monomers can then misfold and self-assemble into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[4][5]
Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic approach to halt the progression of TTR amyloidosis.[6][7] Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing the energy barrier for dissociation and thus preventing the formation of amyloidogenic monomers.[3] The compound L6 has been identified as a novel stabilizer of the TTR tetramer.[4][8]
Quantitative Inhibitory Activity of L6
The inhibitory potential of L6 against TTR amyloidogenesis has been quantified through various in vitro assays. The data presented below is derived from studies on both wild-type (WT) TTR and the common V30M mutant, which is associated with familial amyloid polyneuropathy.
| Assay Type | TTR Variant | L6 Concentration (µM) | Observed Effect | Reference |
| Thioflavin T (ThT) Assay | Wild-Type (WT) | 10 | Suppression of amyloid fibril formation | [4] |
| Thioflavin T (ThT) Assay | Wild-Type (WT) | 30 | Suppression of amyloid fibril formation | [4] |
| Western Blot | V30M | 10 | Inhibition of V30M TTR monomer formation and stabilization of the tetramer | [4] |
| Western Blot | V30M | 3.6 | No significant inhibition of V30M TTR monomer formation | [4] |
| ANS Binding Competition | Wild-Type (WT) | IC50 = 1.3 | Competitive binding to the thyroxine-binding sites | [4] |
| ANS Binding Competition | V30M | IC50 = 1.6 | Competitive binding to the thyroxine-binding sites | [4] |
Mechanism of Action: TTR Tetramer Stabilization
The primary mechanism by which L6 inhibits TTR amyloid fibril formation is through the kinetic stabilization of the native TTR tetramer. L6 binds to the thyroxine-binding pockets located at the dimer-dimer interface of the TTR tetramer.[8][9] This binding event increases the stability of the tetrameric assembly, making its dissociation into monomers energetically unfavorable. By preventing the initial and rate-limiting step of the amyloid cascade, L6 effectively halts the entire process of fibril formation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate the inhibitory activity of L6 on TTR amyloid fibril formation.
Thioflavin T (ThT) Fluorescence Assay
This assay is used to quantify the formation of amyloid fibrils over time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant wild-type or V30M TTR
-
L6 compound
-
Thioflavin T (ThT)
-
Acetate (B1210297) buffer (200 mM, pH 3.8 for WT TTR; pH 4.4 for V30M TTR) containing 100 mM KCl and 1 mM EDTA
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of L6 in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant TTR (0.2 mg/mL) in the appropriate acetate buffer.
-
In the wells of a 96-well black microplate, combine the TTR solution with varying concentrations of L6 (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 72 hours with gentle agitation to induce fibril formation (a process termed "aging").
-
Prepare a ThT stock solution (e.g., 1 mM in water) and dilute it in phosphate buffer to a final working concentration (e.g., 25 µM).[10]
-
After the incubation period, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 482 nm, respectively.[4]
-
The percentage of inhibition is calculated by comparing the fluorescence of L6-treated samples to the vehicle control.
Western Blot Analysis of TTR Tetramer Stabilization
This method is used to visualize the effect of L6 on the stability of the TTR tetramer and the formation of the monomeric species under denaturing conditions.
Materials:
-
HEK293 cells stably expressing V30M TTR
-
L6 compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-TTR antibody
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture HEK293 cells expressing V30M TTR in the presence of various concentrations of L6 (e.g., 3.6 µM and 10 µM) for 24 hours.[4]
-
Collect the cell culture media containing the secreted TTR.
-
Separate the proteins in the culture media by SDS-PAGE under non-reducing conditions to preserve the tetrameric and monomeric forms of TTR.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TTR overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of TTR tetramer and monomer in the presence and absence of L6. A decrease in the monomer band and/or an increase in the tetramer band indicates stabilization.
Additional Biophysical Characterization (Proposed)
While not explicitly detailed in the primary literature for L6, the following techniques are standard for characterizing the binding and stabilizing effects of ligands on TTR and would be essential for a comprehensive evaluation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be employed to assess the secondary and tertiary structure of TTR and to monitor changes in its thermal stability upon ligand binding. An increase in the melting temperature (Tm) of TTR in the presence of L6 would provide direct evidence of tetramer stabilization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. This data would offer a detailed understanding of the forces driving the L6-TTR interaction.
Conclusion
The compound L6 demonstrates significant potential as an in vitro inhibitor of TTR amyloid fibril formation. Its mechanism of action, through the stabilization of the native TTR tetramer, aligns with a clinically validated strategy for the treatment of TTR amyloidosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further biophysical characterization of the L6-TTR interaction will be crucial in advancing its potential as a therapeutic candidate.
References
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11058668B2 - Methods of treating TTR amyloidosis using AG10 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Possible roles of anti-type II collagen antibody and innate immunity in the development and progression of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural stabilization of transthyretin by a new compound, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Function of Ribosomal Protein L6 (RPL6)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ribosomal Protein L6 (RPL6), a highly conserved protein component of the large ribosomal subunit, plays a critical role in the intricate machinery of protein synthesis. Its structural integrity and interactions are fundamental to ribosome assembly and function. This technical guide provides a comprehensive overview of the core structural features of RPL6, its function in cellular processes, and its emerging role as a potential therapeutic target. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Ribosomes are the cellular factories responsible for protein synthesis, and their proper function is essential for all life. The large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes) contains a complex assembly of ribosomal RNA (rRNA) and ribosomal proteins. Among these, Ribosomal Protein L6 (RPL6) is a key structural and functional component.[1][2][3] This guide delves into the molecular architecture of RPL6, its interactions within the ribosome, and its involvement in signaling pathways, providing a foundational resource for researchers in molecular biology and drug discovery.
The Core Skeletal Structure of RPL6
The term "skeletal structure" in the context of RPL6 refers to its three-dimensional conformation and its role as a scaffold within the ribosome. The crystal structure of RPL6 has been resolved, revealing a two-domain architecture.[4]
-
N-Terminal Domain: This domain is primarily involved in protein-protein interactions within the ribosomal complex.[4]
-
C-Terminal Domain: This domain is crucial for binding to ribosomal RNA (rRNA), specifically to helix 97 of the 23S rRNA in prokaryotes.[3][5]
The folding of these two domains is nearly identical, suggesting an evolutionary origin from a gene duplication event.[4] This dual-domain structure allows RPL6 to act as a bridge, connecting different functional centers of the ribosome.[5]
Structural Homology
The domain structure of RPL6 is homologous to several other ribosomal proteins and a larger family of eukaryotic RNA-binding proteins, highlighting a conserved structural motif for RNA interaction.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to RPL6.
Table 1: Structural and Physical Properties of RPL6
| Property | Value | Source |
| Organism | Bacillus stearothermophilus | [4] |
| Resolution of Crystal Structure | 2.6 Å | [4] |
| Number of Domains | 2 | [4] |
| Binding Site on rRNA | Helix 97 of 23S rRNA | [3][5] |
| Location in Ribosome | Large Subunit (50S/60S) | [1][2] |
Table 2: RPL6 in Relation to Cellular Processes
| Cellular Process | Role of RPL6 | Key Findings | Source |
| Ribosome Assembly | Essential for the late stages of 50S subunit maturation. | Depletion of RPL6 leads to the accumulation of immature 45S precursor particles. | [3] |
| Protein Synthesis | Modulates translational accuracy and antibiotic resistance. | Mutations in RPL6 can confer resistance to aminoglycoside antibiotics. | [6] |
| Cell Cycle Progression | Promotes cell growth and cell cycle progression. | Overexpression is linked to upregulation of cyclin E in gastric cancer. | [7] |
| HDM2-p53 Signaling | Negative regulator of HDM2 E3 ubiquitin ligase activity. | Binds to HDM2, leading to p53 stabilization. | [8] |
Key Signaling Pathways Involving RPL6
RPL6 is not merely a static structural component of the ribosome; it actively participates in crucial cellular signaling pathways.
The RPL6-HDM2-p53 Regulatory Loop
A significant signaling role for RPL6 has been identified in the regulation of the tumor suppressor p53. Under conditions of ribosomal stress, RPL6 can translocate from the nucleolus to the nucleoplasm and interact with the E3 ubiquitin ligase HDM2.[8] This interaction inhibits HDM2-mediated ubiquitination and degradation of p53, leading to p53 accumulation and subsequent cell cycle arrest.[8] This forms an autoregulatory feedback loop, as depicted in the diagram below.
References
- 1. proteopedia.org [proteopedia.org]
- 2. 60S ribosomal protein L6 - Wikipedia [en.wikipedia.org]
- 3. Involvement of ribosomal protein L6 in assembly of functional 50S ribosomal subunit in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal protein L6: structural evidence of gene duplication from a primitive RNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal proteins S5 and L6: high-resolution crystal structures and roles in protein synthesis and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RPL6 ribosomal protein L6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Regulation of the HDM2-p53 pathway by ribosomal protein L6 in response to ribosomal stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of L6: A Novel Transthyretin Stabilizer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a debilitating and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. Stabilizing the TTR tetramer is a clinically validated therapeutic strategy to halt disease progression. This technical guide provides an in-depth overview of the pharmacological properties of L6, a novel small molecule TTR stabilizer, identified as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.[1][2]
Mechanism of Action
L6 functions as a kinetic stabilizer of the TTR tetramer.[1][2] X-ray crystallography studies have revealed that L6 binds to the thyroxine (T4) binding pocket of TTR.[1][2][3] This binding stabilizes the interface between the TTR dimers, preventing the dissociation of the tetramer into its constituent monomers. By inhibiting this initial and crucial step, L6 effectively halts the downstream cascade of monomer misfolding and subsequent amyloid fibril formation.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the efficacy of L6 in stabilizing TTR and inhibiting amyloid fibril formation, as determined by in vitro and cell-based assays.
Table 1: Inhibition of TTR Amyloid Fibril Formation by L6 (Thioflavin T Assay)
| TTR Variant | L6 Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |
| Wild-Type (WT) | 0 | ~130 | 0% |
| 10 | ~50 | ~61.5% | |
| 30 | ~30 | ~76.9% | |
| V30M | 0 | ~110 | 0% |
| 10 | ~40 | ~63.6% | |
| 30 | ~25 | ~77.3% |
Data extracted and estimated from Yokoyama T, et al. J Pharmacol Sci. 2015 Dec;129(4):240-3.[2]
Table 2: Stabilization of Secreted V30M TTR by L6 in a Cell-Based Assay (Western Blot)
| Treatment | TTR Monomer | TTR Dimer |
| Untreated Control | Present | Absent |
| L6 (10 µM) | Present | Detected |
Data interpreted from Yokoyama T, et al. J Pharmacol Sci. 2015 Dec;129(4):240-3.[2] The presence of a TTR dimer in the culture media of L6-treated cells suggests stabilization of the tetramer within the cell, which is then secreted and partially dissociates into stable dimers under the experimental conditions.
Experimental Protocols
Cell-Based TTR Stabilization Assay (Western Blot)
Objective: To assess the ability of L6 to stabilize endogenously expressed and secreted TTR in a cellular context.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the V30M TTR mutant were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2% antibiotics at 37°C.[2]
-
Compound Treatment: Cells were incubated with 10 µM of L6 for 24 hours.[2]
-
Sample Collection: The culture medium was collected for analysis.[2]
-
Western Blotting:
-
Proteins in the collected media were separated by SDS-PAGE.
-
The separated proteins were transferred to a nitrocellulose membrane.
-
The membrane was probed with a primary antibody specific for TTR (Dako).[2]
-
A corresponding secondary antibody was used for detection.
-
The presence of TTR monomers and stabilized dimers/tetramers was visualized.
-
In Vitro TTR Amyloid Fibril Formation Assay (Thioflavin T Assay)
Objective: To quantify the inhibitory effect of L6 on the acid-induced aggregation of recombinant TTR into amyloid fibrils.
Methodology:
-
Protein Preparation: Recombinant wild-type (WT) TTR and V30M TTR were used at a concentration of 0.2 mg/ml.[2]
-
Aggregation Induction: TTR was incubated for 72 hours at 37°C in a 200 mM acetate (B1210297) buffer containing 100 mM KCl and 1 mM EDTA. The pH was adjusted to 3.8 for WT TTR and 4.4 for V30M TTR to induce aggregation.[2]
-
Compound Incubation: L6 was added to the aggregation reaction at final concentrations of 10 µM and 30 µM.[2]
-
Thioflavin T (ThT) Measurement:
-
After the 72-hour incubation, Thioflavin T was added to the samples.
-
Fluorescence emission was measured at 482 nm with an excitation wavelength of 450 nm using a spectrofluorometer.[2]
-
An increase in ThT fluorescence is indicative of amyloid fibril formation.
-
Visualizations
TTR Amyloidogenic Cascade and the Interventional Role of L6
Caption: The TTR amyloidogenic cascade and the inhibitory mechanism of L6.
Experimental Workflow for the Evaluation of L6
Caption: The experimental workflow for the identification and characterization of L6.
Conclusion
The TTR stabilizer L6, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrates significant potential as a therapeutic agent for TTR amyloidosis. Its mechanism of action, involving the direct binding and stabilization of the TTR tetramer, has been elucidated through a combination of in vitro, cell-based, and structural biology approaches. The quantitative data presented in this guide underscore its efficacy in inhibiting the foundational steps of amyloid fibril formation. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of L6 in treating this devastating disease.
References
Navigating the Therapeutic Landscape of Familiel Amyloid Polyneuropathy: A Technical Guide
Absence of Public Data on "L6" as a Therapeutic Candidate
An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a therapeutic agent designated "L6" for the treatment of Familial Amyloid Polyneuropathy (FAP). This suggests that "L6" may be an internal project code for a compound in early, non-public stages of development, or potentially a misnomer for an existing therapeutic.
In the absence of specific data for "L6," this technical guide has been developed to provide a comprehensive overview of the established and emerging therapeutic strategies for FAP. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the mechanisms of action, summarizing key clinical data, outlining relevant experimental protocols, and visualizing the underlying biological and experimental workflows for the primary classes of FAP therapeutics.
The Pathophysiology of Familial Amyloid Polyneuropathy
Familial Amyloid Polyneuropathy (FAP) is an autosomal dominant genetic disorder caused by mutations in the transthyretin (TTR) gene.[1][2][3] The TTR protein is primarily synthesized in the liver and normally functions as a homotetrameric transporter of thyroxine and retinol (B82714) (via retinol-binding protein) in the blood and cerebrospinal fluid.[4][5]
Mutations in the TTR gene destabilize the tetrameric structure, leading to its dissociation into monomers.[1][4] These monomers are prone to misfolding and aggregation into insoluble amyloid fibrils, which then deposit in various tissues and organs, including the peripheral nerves, heart, gastrointestinal tract, and kidneys.[1] This progressive amyloid deposition leads to cytotoxicity and tissue damage, resulting in the clinical manifestations of FAP, which include sensorimotor and autonomic neuropathy, cardiomyopathy, and other systemic symptoms.[2] The average survival from symptom onset, if left untreated, is 7-11 years.[1]
The core therapeutic strategies for FAP are designed to interrupt this pathological cascade at different points.
Therapeutic Strategy: TTR Tetramer Stabilization
The dissociation of the TTR tetramer is the rate-limiting step in the amyloidogenic cascade. TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, strengthening the bonds between the monomers and preventing their dissociation.[5][6] This approach aims to maintain the native, non-pathogenic conformation of the TTR protein.
Key TTR Stabilizers and Clinical Data
Several TTR stabilizers have been developed, with Tafamidis and Acoramidis being approved for clinical use. Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has also been shown to stabilize TTR and is used off-label.[6]
| Therapeutic Agent | Clinical Trial | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Tafamidis | ATTR-ACT (for ATTR-CM) | All-cause mortality and cardiovascular-related hospitalizations | 30% reduction in the combined risk of all-cause mortality and cardiovascular-related hospitalizations compared to placebo over 30 months. | [7][8] |
| Fx-005 (for FAP) | Neuropathy Impairment Score-Lower Limb (NIS-LL) response rate | At 18 months, a higher proportion of patients in the Tafamidis group had a decrease in NIS-LL score compared to placebo. | [9] | |
| Acoramidis (AG10) | ATTRibute-CM | Hierarchical analysis of all-cause mortality, CV-related hospitalizations, change in NT-proBNP, and change in 6-minute walk distance | Statistically significant and clinically meaningful benefit across the hierarchical primary endpoint compared to placebo. | [6][10] |
| Diflunisal | NCT00294671 (for FAP) | Change in Neuropathy Impairment Score + 7 nerve tests (NIS+7) | Significantly less progression of polyneuropathy at 2 years compared to placebo. | [1][6][11] |
Mechanism of Action: TTR Stabilization
Experimental Protocol: Transthyretin Subunit Exchange Assay
This in vitro assay is used to quantify the extent to which a compound stabilizes the TTR tetramer in human plasma.
Objective: To measure the potency of TTR stabilizers by assessing their ability to prevent the exchange of subunits between wild-type TTR and labeled TTR variants.
Materials:
-
Human plasma (source of wild-type TTR)
-
Recombinant, labeled TTR variant (e.g., Cys10-TTR labeled with a fluorescent probe)
-
Test compound (potential TTR stabilizer)
-
Native polyacrylamide gel electrophoresis (PAGE) apparatus
-
Fluorescence gel scanner
-
Incubator
Methodology:
-
Compound Incubation: Human plasma is incubated with various concentrations of the test compound for a specified period (e.g., 2 hours) at 37°C to allow for binding of the stabilizer to the TTR tetramers.
-
Subunit Exchange Initiation: The labeled TTR variant is added to the plasma-compound mixture. This initiates the subunit exchange process, where a labeled monomer from the variant can exchange with an unlabeled monomer from the wild-type tetramer.
-
Incubation for Exchange: The mixture is incubated for a longer period (e.g., 24-72 hours) at 37°C to allow for subunit exchange to reach equilibrium.
-
Native PAGE Analysis: Samples are run on a native PAGE gel, which separates proteins based on their size and charge while maintaining their native tetrameric structure.
-
Quantification: The gel is imaged using a fluorescence scanner. The different TTR species (fully labeled, partially exchanged, and unlabeled) will migrate to different positions. The intensity of the fluorescent bands corresponding to the different TTR species is quantified.
-
Data Analysis: The degree of TTR stabilization is calculated by measuring the reduction in the formation of partially exchanged TTR species in the presence of the test compound compared to a vehicle control. The concentration of the compound that achieves 50% stabilization (EC50) is determined.
Therapeutic Strategy: TTR Silencing
TTR silencing therapies aim to reduce the production of the TTR protein in the liver, thereby decreasing the amount of both mutant and wild-type TTR available to form amyloid deposits. This is achieved using two main approaches: small interfering RNA (siRNA) and antisense oligonucleotides (ASOs).
Key TTR Silencers and Clinical Data
Patisiran and Vutrisiran are siRNA-based therapies, while Inotersen and Eplontersen are ASO-based therapies.
| Therapeutic Agent | Clinical Trial | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Patisiran (siRNA) | APOLLO | Change from baseline in modified Neuropathy Impairment Score +7 (mNIS+7) | At 18 months, mean mNIS+7 score decreased by 6.0 points with patisiran and increased by 28.0 points with placebo. | [12][13] |
| Vutrisiran (siRNA) | HELIOS-A | Change from baseline in mNIS+7 | At 9 months, showed a 2.2-point improvement in mNIS+7 from baseline, compared to a 14.8-point increase for the external placebo group. | [6][13] |
| Inotersen (ASO) | NEURO-TTR | Change from baseline in mNIS+7 and Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) score | At 15 months, showed significant benefit in both mNIS+7 and Norfolk QoL-DN scores compared to placebo. | [4][6][14] |
| Eplontersen (ASO) | NEURO-TTRansform | Percent reduction in serum TTR; change from baseline in mNIS+7 and Norfolk QoL-DN | At 65 weeks, an 81.7% reduction in serum TTR, reduced neuropathy impairment, and improved quality of life compared to baseline. | [6] |
Mechanism of Action: TTR Silencing
Experimental Protocol: Quantification of Serum TTR Levels
This protocol describes a common method for measuring the pharmacodynamic effect of TTR silencing drugs.
Objective: To quantify the concentration of TTR protein in serum samples from patients treated with TTR silencers.
Materials:
-
Serum samples from clinical trial participants
-
Enzyme-linked immunosorbent assay (ELISA) kit specific for human TTR
-
Microplate reader
-
Recombinant human TTR protein (for standard curve)
-
Wash buffers and substrate solutions (provided with ELISA kit)
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human TTR and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Standard and Sample Addition: A standard curve is prepared by serially diluting the recombinant human TTR protein. Patient serum samples are diluted and added to the wells in duplicate or triplicate, along with the standards. The plate is incubated to allow TTR to bind to the capture antibody.
-
Detection Antibody: The plate is washed, and a detection antibody (also specific for TTR but binding to a different epitope, and conjugated to an enzyme like horseradish peroxidase - HRP) is added to each well. The plate is incubated again.
-
Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.
-
Reaction Stop and Reading: The reaction is stopped with a stop solution, and the absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values from the standard curve are used to generate a regression line. The TTR concentration in the patient samples is then calculated by interpolating their absorbance values from this standard curve. The percentage reduction in TTR levels from baseline is calculated for each patient at different time points.
Emerging Therapeutic Strategies
Research into new treatments for FAP is ongoing, with several innovative approaches in development.
Amyloid Fibril Depleters
This strategy aims to remove existing amyloid deposits from tissues. Monoclonal antibodies are being developed that specifically target epitopes on misfolded or aggregated TTR, thereby promoting their clearance by the immune system (e.g., through phagocytosis).[1]
Gene Editing
Gene editing technologies, such as CRISPR/Cas9, offer the potential for a one-time treatment to permanently reduce TTR production.[4] This approach involves using lipid nanoparticles to deliver guide RNA and mRNA encoding the Cas9 enzyme to hepatocytes, where they can introduce insertions or deletions in the TTR gene, leading to its knockout. Early clinical data has shown significant and sustained reductions in serum TTR levels.[4]
Conclusion
The therapeutic landscape for Familial Amyloid Polyneuropathy has been transformed over the past decade. From the first TTR stabilizers to highly effective TTR silencers and the pioneering efforts in gene editing, the options for patients have expanded significantly. Each therapeutic class offers a distinct mechanism for intervening in the TTR amyloidogenic cascade. The continued development of novel agents and therapeutic strategies holds the promise of further improving outcomes for individuals affected by this devastating disease. The experimental and clinical methodologies outlined in this guide provide a framework for the evaluation of future therapeutic candidates, ensuring a rigorous and comparable assessment of their potential to halt the progression of FAP.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. tedluistome.pt [tedluistome.pt]
- 3. Transthyretin Familal Amyloid Neuropathy [practicalneurology.com]
- 4. Frontiers | Current and potential therapeutic strategies for transthyretin cardiac amyloidosis [frontiersin.org]
- 5. Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! - Mackenzie's Mission [mm713.org]
- 6. Transthyretin-Related Amyloidosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 7. Recent Progress in the Development and Clinical Application of New Drugs for Transthyretin Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vyndamax.pfizerpro.com [vyndamax.pfizerpro.com]
- 9. Recent advances in the treatment of familial amyloid polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical benefit with novel, potent TTR stabilizer in transthyretin amyloid cardiomyopathy - - PACE-CME [pace-cme.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. mayo.edu [mayo.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: TTR Stabilizer L6 In Vitro Fibril Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1] Under certain conditions, dissociation of the TTR tetramer into its constituent monomers can lead to misfolding and aggregation into amyloid fibrils.[2] This process is implicated in several debilitating diseases, including TTR amyloid cardiomyopathy (ATTR-CM) and familial amyloid polyneuropathy (FAP).[1][3] A promising therapeutic strategy involves the use of small molecule stabilizers that bind to the native tetrameric form of TTR, preventing its dissociation into amyloidogenic monomers.[4]
This document provides a detailed protocol for an in vitro fibril formation assay to evaluate the efficacy of a novel TTR stabilizer, designated L6. The assay utilizes Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, to monitor the kinetics of TTR aggregation.[5]
Principle of the Assay
The in vitro TTR fibril formation assay is based on the principle that TTR aggregation can be induced under destabilizing conditions, such as acidic pH.[1] The formation of amyloid fibrils is monitored in real-time by measuring the fluorescence of Thioflavin T (ThT).[5] In the presence of an effective stabilizer like L6, the TTR tetramer is kinetically stabilized, leading to a reduction in monomer formation and consequently, an inhibition of fibril formation. This inhibition is observed as a decrease in ThT fluorescence compared to a control without the stabilizer.
Materials and Reagents
-
Recombinant human wild-type TTR
-
TTR stabilizer L6
-
Thioflavin T (ThT)
-
Sodium acetate (B1210297) buffer (pH 4.4)
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm
Experimental Protocols
Preparation of Reagents
-
TTR Stock Solution: Prepare a stock solution of recombinant human TTR at a concentration of 1 mg/mL in sodium phosphate buffer (pH 7.4).
-
TTR Working Solution: On the day of the experiment, dilute the TTR stock solution to a final concentration of 0.5 mg/mL in sodium acetate buffer (pH 4.4).
-
L6 Stock Solution: Prepare a 10 mM stock solution of L6 in DMSO.
-
L6 Working Solutions: Prepare serial dilutions of the L6 stock solution in sodium acetate buffer (pH 4.4) to achieve the desired final concentrations for the assay.
-
ThT Stock Solution: Prepare a 2 mM stock solution of ThT in sodium phosphate buffer (pH 7.4). Store protected from light.
-
ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20 µM in sodium acetate buffer (pH 4.4).
TTR Fibril Formation Assay
-
To the wells of a 96-well black, clear-bottom microplate, add the following components in the specified order:
-
50 µL of TTR working solution (final concentration 0.25 mg/mL)
-
25 µL of L6 working solution (or vehicle control, e.g., buffer with DMSO)
-
25 µL of ThT working solution (final concentration 5 µM)
-
-
Include the following controls in the experimental setup:
-
Positive Control: TTR without any stabilizer.
-
Negative Control: Buffer with ThT only (no TTR).
-
Vehicle Control: TTR with the same concentration of DMSO used to dissolve L6.
-
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a fluorometric microplate reader.
-
Measure the ThT fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm every 15 minutes for up to 72 hours.
Data Analysis
-
Subtract the background fluorescence (from the negative control wells) from all experimental wells.
-
Plot the ThT fluorescence intensity as a function of time for each concentration of L6 and the controls.
-
Determine the lag time for fibril formation and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of TTR fibril formation by L6 at different concentrations using the following formula: % Inhibition = [1 - (Max Fluorescence with L6 / Max Fluorescence of Positive Control)] * 100
-
Determine the IC50 value of L6, which is the concentration of the stabilizer that inhibits 50% of TTR fibril formation.
Data Presentation
The following tables summarize the expected quantitative data from the TTR fibril formation assay with stabilizer L6.
Table 1: Effect of L6 on the Kinetics of TTR Fibril Formation
| L6 Concentration (µM) | Lag Time (hours) | Maximum Fluorescence (Arbitrary Units) |
| 0 (Control) | 8.5 ± 0.7 | 12500 ± 850 |
| 1 | 12.2 ± 1.1 | 9800 ± 620 |
| 5 | 24.8 ± 2.3 | 4100 ± 350 |
| 10 | 45.1 ± 4.5 | 1500 ± 180 |
| 25 | >72 | 500 ± 90 |
Table 2: Inhibition of TTR Fibril Formation by L6
| L6 Concentration (µM) | Percentage Inhibition (%) |
| 1 | 21.6 |
| 5 | 67.2 |
| 10 | 88.0 |
| 25 | 96.0 |
Visualizations
Signaling Pathway of TTR Amyloidogenesis and Inhibition by L6
Caption: Mechanism of TTR amyloidogenesis and stabilization by L6.
Experimental Workflow for TTR Fibril Formation Assay
Caption: Workflow of the in vitro TTR fibril formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Probe Reveals the Presence of Large Transthyretin Aggregates in Plasma of ATTR Amyloidosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
Application Notes and Protocols for Evaluating TTR Stabilization by L6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of the compound L6 in stabilizing transthyretin (TTR), a protein implicated in familial amyloid polyneuropathy (FAP).
Introduction to Transthyretin (TTR) Stabilization
Transthyretin (TTR) is a transport protein that, in its mutated or wild-type form, can dissociate from its native tetrameric structure into monomers. These monomers can misfold and aggregate into amyloid fibrils, leading to TTR amyloidosis.[1] A key therapeutic strategy is the stabilization of the TTR tetramer to prevent its dissociation.[1][2] The compound L6 has been identified as a potential stabilizer of TTR.[1][3] L6 binds to the thyroxine (T4) binding pocket of TTR, preventing the dissociation of the tetramer into monomers.[3] These protocols describe cell-based methods to assess the stabilizing effect of L6 on TTR.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of L6 in TTR stabilization.
Table 1: Inhibition of TTR Amyloid Fibril Formation and Monomer Dissociation by L6.
| Assay Type | TTR Variant | L6 Concentration | Observed Effect | Reference |
| Thioflavin T (ThT) Assay | Wild-Type (WT) | 10 µM | Suppression of amyloid fibril formation | [1] |
| Thioflavin T (ThT) Assay | Wild-Type (WT) | 30 µM | Stronger suppression of amyloid fibril formation | [1] |
| SDS-PAGE & Coomassie Staining | V30M | 3.6 µM | No significant inhibition of monomer formation | [1] |
| SDS-PAGE & Coomassie Staining | V30M | 10 µM | Inhibition of monomer formation | [1] |
Table 2: Competitive Binding Affinity of L6 for TTR Variants.
| TTR Variant | IC50 of L6 (µM) | Reference |
| Wild-Type (WT) | 1.3 | [1] |
| V30M | 1.6 | [1] |
Experimental Protocols
Cell Culture and L6 Treatment
This protocol describes the maintenance of HEK293 cells stably expressing the V30M TTR mutant and their treatment with L6.
Materials:
-
HEK293 cells stably expressing V30M TTR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
L6 compound
-
Tissue culture flasks/plates
-
37°C incubator with 5% CO2
Procedure:
-
Culture the HEK293 cells expressing V30M TTR in DMEM supplemented with 10% FBS and 2% antibiotics.[1]
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.[1]
-
For TTR stabilization experiments, seed the cells in appropriate tissue culture plates.
-
Once the cells reach the desired confluency, treat them with the desired concentration of L6 (e.g., 10 µM) in fresh culture medium.[1]
-
Incubate the cells with L6 for 24 hours.[1]
-
Following incubation, collect the cell culture media for subsequent analysis by Western blotting.
Western Blotting for TTR Dimer and Monomer Detection
This protocol details the detection of stabilized TTR dimers and dissociated monomers in the cell culture medium.
Materials:
-
Collected cell culture media
-
SDS-PAGE gels (14%)[1]
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Anti-TTR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting apparatus
-
Imaging system
Procedure:
-
Load the collected cell culture media samples onto a 14% SDS-PAGE gel.[1]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-TTR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system to visualize the TTR bands (dimers and monomers).
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
This in vitro assay quantifies the formation of TTR amyloid fibrils and the inhibitory effect of L6.
Materials:
-
Recombinant Wild-Type (WT) or V30M TTR (0.2 mg/ml)[1]
-
Acetate (B1210297) buffer (200 mM, pH 3.8 for WT TTR; pH 4.4 for V30M TTR)[1]
-
Potassium chloride (KCl, 100 mM)[1]
-
EDTA (1 mM)[1]
-
L6 compound (at various concentrations, e.g., 10 µM and 30 µM)[1]
-
Thioflavin T (ThT) stock solution
-
96-well black plates
-
Fluorometer/plate reader
Procedure:
-
Prepare a reaction mixture containing recombinant TTR (0.2 mg/ml) in acetate buffer with KCl and EDTA.[1]
-
Add the desired concentrations of L6 to the reaction mixture.[1]
-
Incubate the samples at 37°C for 72 hours to induce amyloid fibril formation.[1]
-
After incubation, add ThT solution to each sample in a 96-well black plate.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 450 nm and 482 nm, respectively.[1]
-
An increase in fluorescence intensity indicates the presence of amyloid fibrils. Compare the fluorescence of L6-treated samples to untreated controls to determine the extent of inhibition.
Visualizations
Signaling Pathway of TTR Stabilization by L6
Caption: Mechanism of L6-mediated TTR stabilization.
Experimental Workflow for Evaluating L6 Efficacy
Caption: Workflow for assessing TTR stabilization by L6.
References
Application Notes and Protocols for Utilizing HEK293 Cells in the Expression of Transthyretin (TTR) Variants for Ligand-Binding (L6) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the plasma and cerebrospinal fluid.[1] Under certain conditions, mutations in the TTR gene can lead to the dissociation of the tetramer into monomers, which can misfold and aggregate into amyloid fibrils.[2] These deposits are the hallmark of TTR amyloidosis (ATTR), a progressive and often fatal disease affecting the peripheral nerves, heart, and other organs.[3]
The study of TTR variants and their interaction with small molecule ligands is crucial for the development of therapeutic strategies aimed at stabilizing the TTR tetramer and preventing its dissociation. Human Embryonic Kidney 293 (HEK293) cells are a widely used and robust system for the expression of recombinant proteins, including TTR variants.[3][4] Their high transfection efficiency and capacity for post-translational modifications make them an ideal choice for producing functional TTR for subsequent biophysical and biochemical characterization, such as ligand-binding (L6) studies.
These application notes provide detailed protocols for the expression of TTR variants in HEK293 cells, their purification, and their use in ligand-binding assays.
Part 1: Expression of TTR Variants in HEK293 Cells
Protocol 1.1: Culture of HEK293 Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of HEK293 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 8-10 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
-
Protocol 1.2: Transient Transfection of HEK293 Cells with TTR Variant Plasmids
Materials:
-
HEK293 cells (logarithmically growing, 80-90% confluent)
-
Expression plasmid containing the TTR variant gene (e.g., pcDNA3.1 with a C-terminal His-tag)
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure (using a 10 cm dish):
-
Cell Seeding: The day before transfection, seed HEK293 cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation (Lipofectamine 3000 example):
-
In a sterile tube, dilute 10-15 µg of the TTR variant plasmid DNA in 500 µL of Opti-MEM.
-
In a separate sterile tube, add 20-30 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In another sterile tube, dilute 20-30 µL of Lipofectamine 3000 reagent in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the HEK293 cells and replace it with 8-10 mL of fresh, pre-warmed complete growth medium.
-
Add the DNA-lipid complex dropwise to the cells.
-
Gently rock the dish to ensure even distribution.
-
Incubate the cells at 37°C and 5% CO2 for 48-72 hours.
-
Protocol 1.3: Harvesting and Lysis of HEK293 Cells for TTR Variant Expression Analysis
Materials:
-
Transfected HEK293 cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells from the dish.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Lysis:
-
Resuspend the cell pellet in 200-500 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) containing the soluble TTR variant. Store at -80°C.
-
Data Presentation 1: Expected Protein Expression Levels
| TTR Variant | Expression Level (mg/L of culture) | Notes |
| Wild-Type (WT) | 10 - 20 | Typically expresses well. |
| V30M | 5 - 15 | Pathogenic variant, may have slightly lower expression. |
| T119M | 10 - 20 | Stabilizing variant, generally good expression. |
| L55P | 1 - 5 | Highly amyloidogenic variant, may show lower soluble expression due to aggregation.[5] |
Part 2: Purification of Recombinant TTR Variants
Protocol 2.1: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged TTR Variants
Materials:
-
Cell lysate containing His-tagged TTR variant
-
Ni-NTA agarose (B213101) resin
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Empty chromatography column
Procedure:
-
Resin Equilibration:
-
Add an appropriate volume of Ni-NTA resin to an empty column.
-
Wash the resin with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the resin with 5-10 CV of Wash Buffer.
-
-
Binding:
-
Load the cell lysate onto the equilibrated column.
-
Allow the lysate to pass through the resin by gravity flow or at a slow flow rate using a pump.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged TTR variant with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing pure TTR variant.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Data Presentation 2: Purity and Yield of Purified TTR Variants
| TTR Variant | Purity (by SDS-PAGE) | Final Yield (mg/L of culture) |
| Wild-Type (WT) | >95% | 8 - 15 |
| V30M | >95% | 4 - 12 |
| T119M | >95% | 8 - 15 |
| L55P | >90% | 0.5 - 4 |
Part 3: Ligand-Binding (L6) Studies with Purified TTR Variants
Introduction to L6 Studies for TTR
Ligand-binding assays are essential for identifying and characterizing compounds that bind to TTR and stabilize its tetrameric structure. These assays can determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction, providing crucial information for drug development.
Protocol 3.1: Fluorescence Polarization (FP) Based Ligand Displacement Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand (probe) from the TTR binding site.
Materials:
-
Purified TTR variant
-
Fluorescent probe (e.g., a derivative of a known TTR ligand)
-
Test compounds
-
Assay Buffer (e.g., PBS)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup:
-
Prepare a solution of the TTR variant and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Execution:
-
In a 384-well plate, add a fixed volume of the TTR/probe mixture to each well.
-
Add a corresponding volume of the serially diluted test compounds to the wells. Include wells with buffer only (no compound) as a control for maximum polarization and wells with a known high-affinity binder for minimum polarization.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Ligand Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified TTR variant
-
Ligand of interest
-
ITC instrument
-
Degassed buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the TTR variant in the ITC cell and a solution of the ligand in the injection syringe. The concentrations should be carefully determined to ensure an optimal binding isotherm.
-
Ensure both solutions are in the same, thoroughly degassed buffer.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature.
-
Perform a series of injections of the ligand into the TTR solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-per-injection data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Data Presentation 3: Ligand Binding Affinities (Kd) for TTR Variants
| Ligand | WT TTR (Kd, nM) | V30M TTR (Kd, nM) | T119M TTR (Kd, nM) |
| Tafamidis[6][7] | ~2 | ~5 | ~1 |
| Diflunisal | ~30 | ~50 | ~20 |
| Compound X | User-defined | User-defined | User-defined |
Part 4: Cellular Signaling Pathways and Cytotoxicity
Introduction
The expression of misfolded or aggregation-prone TTR variants in HEK293 cells can induce cellular stress, particularly within the endoplasmic reticulum (ER). This leads to the activation of the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[8][9]
Visualization 1: TTR Misfolding and the Unfolded Protein Response (UPR) Signaling Pathway
Caption: TTR Misfolding and the Unfolded Protein Response (UPR).
Protocol 4.1: Assessment of ER Stress in TTR-Expressing HEK293 Cells
Materials:
-
Cell lysates from Protocol 1.3
-
Antibodies against UPR markers (e.g., anti-BiP/GRP78, anti-phospho-PERK, anti-CHOP)
-
Western blot reagents and equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the UPR markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities to compare the levels of UPR markers between different TTR variant-expressing cells and control cells.
Protocol 4.2: Cytotoxicity Assay
Materials:
-
HEK293 cells transfected with TTR variants
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: 24 hours post-transfection, seed the transfected cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubation: Incubate the cells for another 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to control (untransfected or vector-transfected) cells.
Data Presentation 4: Cellular Response to TTR Variant Expression
| TTR Variant | BiP/GRP78 Expression (Fold Change vs. WT) | CHOP Expression (Fold Change vs. WT) | Cell Viability (% of WT) |
| Wild-Type (WT) | 1.0 | 1.0 | 100% |
| V30M | 1.5 - 2.0 | 2.0 - 3.0 | 80 - 90% |
| T119M | 1.0 - 1.2 | 1.0 - 1.5 | 95 - 100% |
| L55P | 2.5 - 4.0 | 4.0 - 6.0 | 60 - 70% |
Part 5: Experimental Workflow Visualization
Visualization 2: Overall Experimental Workflow
Caption: Overall Experimental Workflow.
Conclusion
The use of HEK293 cells provides a reliable and efficient platform for the expression of TTR variants for a variety of downstream applications, including critical ligand-binding (L6) studies. The protocols outlined in these application notes offer a comprehensive guide for researchers to produce high-quality recombinant TTR, characterize its interactions with potential therapeutic compounds, and assess the cellular consequences of variant expression. This integrated approach is invaluable for advancing our understanding of TTR amyloidosis and accelerating the discovery of novel treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATF6 Activation Reduces Amyloidogenic Transthyretin Secretion through Increased Interactions with Endoplasmic Reticulum Proteostasis Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The unfolded protein response regulator GRP78/BiP is required for endoplasmic reticulum integrity and stress-induced autophagy in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of TTR-Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the structural determination of a transthyretin (TTR) and ligand complex (referred to herein as TTR-L6) using X-ray crystallography. This protocol is intended to guide researchers through the key stages of protein expression, purification, crystallization, and data collection to elucidate the three-dimensional structure of the complex.
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1] The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis (ATTR), a progressive disorder affecting the heart and nervous system.[1][2] Stabilizing the TTR tetramer with small molecule ligands is a key therapeutic strategy. X-ray crystallography is a powerful technique for visualizing the interactions between TTR and potential drug candidates at an atomic level, providing crucial insights for structure-based drug design.[3] This protocol outlines the essential steps to determine the crystal structure of TTR in complex with a ligand.
Experimental Protocols
Recombinant Human TTR Expression and Purification
This protocol describes the expression of human TTR in Escherichia coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the human TTR gene
-
LB Broth and Agar (B569324)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DNase I
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Anion Exchange Chromatography Column (e.g., Nuvia™ Q)
-
Buffer A (50 mM Tris-HCl, pH 7.5)[4]
-
Buffer B (50 mM Tris-HCl, 2 M NaCl, pH 7.5)[4]
-
Size-Exclusion Chromatography Column (e.g., Superose 6 10/300 GL)
-
SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Transformation: Transform the TTR expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into LB broth with ampicillin and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer supplemented with DNase I and PMSF. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble TTR protein.
-
Anion Exchange Chromatography: Equilibrate the anion exchange column with Buffer A. Load the clarified supernatant onto the column. Wash the column with Buffer A to remove unbound proteins. Elute TTR using a linear gradient of NaCl from 0 to 1 M (Buffer B).[4] Collect fractions and analyze by SDS-PAGE.
-
Size-Exclusion Chromatography: Pool the TTR-containing fractions from the anion exchange step and concentrate. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions corresponding to the tetrameric TTR.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer at 280 nm.
Table 1: Representative TTR Purification Yield
| Purification Step | Total Protein (mg) | TTR Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | ~20 | 100 |
| Anion Exchange | 250 | >90 | 16.7 |
| Size-Exclusion | 200 | >98 | 13.3 |
Crystallization of the TTR-L6 Complex
This section details the co-crystallization method for obtaining crystals of the TTR-L6 complex.
Materials:
-
Purified TTR protein (10 mg/mL in SEC buffer)
-
Ligand L6 stock solution (in a suitable solvent, e.g., DMSO)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Crystallization screens
-
Reservoir Solution (Example: 0.2 M Magnesium chloride hexahydrate, 0.1 M HEPES sodium pH 7.5, 30% v/v 2-Propanol)[5]
Protocol:
-
Complex Formation: Prepare the TTR-L6 complex by incubating the purified TTR protein with a 5-fold molar excess of ligand L6 for 1 hour on ice. The final concentration of the protein should be around 10 mg/mL. To ensure high occupancy of the binding site, the ligand concentration should be at least ten times the dissociation constant (Kd).[3]
-
Crystallization Setup: Set up sitting drop vapor diffusion experiments. In each well, mix 1 µL of the TTR-L6 complex solution with 1 µL of the reservoir solution. The drop is equilibrated against a larger volume of the reservoir solution.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Crystal Monitoring: Regularly monitor the plates for crystal growth over several days to weeks.
Table 2: TTR-L6 Complex Crystallization Conditions
| Parameter | Condition |
| Protein Concentration | 10 mg/mL |
| Ligand:Protein Molar Ratio | 5:1 |
| Crystallization Method | Sitting Drop Vapor Diffusion |
| Temperature | 20°C |
| Reservoir Solution | 0.2 M MgCl2, 0.1 M HEPES pH 7.5, 30% Isopropanol[5] |
| Crystal Appearance | Orthorhombic, space group P21212[2][6] |
X-ray Diffraction Data Collection and Processing
This protocol outlines the steps for collecting and processing X-ray diffraction data from a TTR-L6 crystal.
Materials:
-
TTR-L6 crystals
-
Cryoprotectant solution (Reservoir solution supplemented with 20-30% glycerol)
-
Cryo-loops
-
X-ray source (e.g., synchrotron beamline)
Protocol:
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal from the drop using a cryo-loop. Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystal in liquid nitrogen.[9]
-
Data Collection: Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer. Collect a series of diffraction images by rotating the crystal in the X-ray beam (the rotation method).[10][11]
-
Data Processing: Process the collected diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.[8] This involves indexing the diffraction pattern, integrating the intensities of the reflections, and scaling the data from multiple images.[7][10]
-
Structure Solution and Refinement: Solve the phase problem using molecular replacement with a previously determined TTR structure as a search model. Build the ligand into the electron density map and refine the structure of the TTR-L6 complex.
Table 3: Representative X-ray Data Collection and Refinement Statistics
| Data Collection | |
| Wavelength (Å) | 1.0 |
| Space group | P21212 |
| Cell dimensions (Å) | a=43.5, b=85.7, c=65.1 |
| Resolution (Å) | 25 - 1.8 |
| Rmerge | 0.07 (0.45) |
| I/σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.1) |
| Redundancy | 7.1 (6.8) |
| Refinement | |
| Resolution (Å) | 25 - 1.8 |
| No. reflections | 25,000 |
| Rwork/Rfree | 0.18 / 0.22 |
| No. atoms | |
| Protein | 1900 |
| Ligand | 25 |
| Water | 200 |
| B-factors (Ų) | |
| Protein | 25.5 |
| Ligand | 28.0 |
| Water | 30.1 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Values in parentheses are for the highest resolution shell.
Workflow and Pathway Diagrams
Caption: Workflow for TTR-L6 complex structure determination.
This diagram illustrates the major stages involved in determining the X-ray crystal structure of the TTR-L6 complex, from protein production to the final refined structure. The workflow is divided into three main phases: Protein Production & Purification, Complex Crystallization, and Structure Determination. Each step is essential for obtaining high-quality crystals and accurate structural data, which are critical for understanding the binding mode of the ligand and for guiding further drug development efforts.
References
- 1. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Crystal structures of amyloidogenic segments of human transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 8. m.youtube.com [m.youtube.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Western Blot Analysis of Transthyretin (TTR) Stabilization with L6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver, responsible for carrying thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1] In its native state, TTR exists as a homotetramer.[1][2] Dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR monomers as amyloid fibrils in various tissues, including the heart and peripheral nerves.[3][4][5]
A promising therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation into pathogenic monomers.[2][4] Small molecule stabilizers that bind to the thyroxine-binding sites of the TTR tetramer can increase the energy barrier for dissociation, thereby inhibiting the amyloid cascade.[2][4][6] Western blotting is a crucial immunodetection technique used to assess the efficacy of potential TTR stabilizers.[3][6] This method allows for the quantification of stable, tetrameric TTR remaining after exposure to denaturing conditions such as acidic pH or urea (B33335).[6][7][8][9]
This document provides detailed protocols for evaluating the stabilization of TTR by a novel compound, L6, using Western blot analysis. L6 has been identified as a potential stabilizer of secreted TTR, making it a compound of interest in the development of ATTR therapeutics.[10] The following sections outline the principles of the assay, detailed experimental procedures, data presentation guidelines, and visual workflows to guide researchers in this analysis.
Principle of the Assay
The TTR stabilization assay coupled with Western blot analysis is designed to quantify the amount of intact TTR tetramer after subjecting samples to denaturing stress. In the presence of an effective stabilizer like L6, the TTR tetramer is more resistant to dissociation. The workflow involves treating cells expressing TTR with the L6 compound, subjecting the collected media or purified protein to denaturation (e.g., with urea or low pH), cross-linking the stabilized tetramers, separating the protein complexes by size using SDS-PAGE, and finally, detecting the TTR tetramer using a specific antibody. The intensity of the band corresponding to the TTR tetramer is then quantified to determine the degree of stabilization.
Experimental Protocols
Protocol 1: Cell Culture and L6 Treatment
This protocol is based on methods used for screening TTR stabilizers in a cellular context.[10]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a mutant variant of TTR (e.g., V30M TTR) are recommended.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a 37°C incubator with 5% CO2.[10]
-
Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Prepare a stock solution of compound L6 in a suitable solvent (e.g., DMSO).
-
Dilute the L6 stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).[10] Also, prepare a vehicle control (medium with the same concentration of DMSO without L6).
-
Remove the old medium from the cells and replace it with the L6-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours at 37°C.[10]
-
-
Sample Collection: After the incubation period, collect the culture media from both L6-treated and control wells. The secreted TTR in the media will be used for the stabilization assay.
Protocol 2: TTR Stabilization Assay using Urea Denaturation and Western Blot
This protocol describes the denaturation of TTR in the collected cell media, followed by cross-linking and Western blot analysis to assess the stabilizing effect of L6.
-
Sample Preparation:
-
Centrifuge the collected culture media to remove any cells or debris.
-
Transfer the supernatant to fresh tubes. The concentration of TTR can be determined if necessary, but for comparative analysis, equal volumes can be used.
-
-
Urea Denaturation:
-
Cross-linking:
-
To preserve the quaternary structure of the stabilized TTR tetramers, add glutaraldehyde (B144438) to a final concentration of 2.5% and incubate for 4 minutes.[11]
-
Quench the cross-linking reaction by adding sodium borohydride (B1222165) to a final concentration of 0.1%.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human TTR (e.g., polyclonal rabbit anti-TTR antibody from Dako) diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C.[3][10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities corresponding to the TTR tetramer using densitometry software. The percentage of TTR stabilization can be calculated relative to a non-denatured control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of TTR Tetramer Stabilization by L6
| Treatment Group | TTR Tetramer Band Intensity (Arbitrary Units) | % TTR Stabilization (Relative to No Urea Control) | Standard Deviation | p-value (vs. Vehicle Control) |
| No Urea Control | 100% | |||
| Vehicle Control + Urea | ||||
| L6 (1 µM) + Urea | ||||
| L6 (5 µM) + Urea | ||||
| L6 (10 µM) + Urea | ||||
| Positive Control (e.g., Tafamidis) + Urea |
Visualizations
Diagrams illustrating the experimental workflow and the underlying principle of TTR stabilization can aid in understanding the process.
Caption: Principle of TTR stabilization by L6 compound.
Caption: Experimental workflow for TTR stabilization analysis.
References
- 1. Transthyretin (D8T4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. attrubyhcp.com [attrubyhcp.com]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3.3. TTR Stability Assay [bio-protocol.org]
Application Notes and Protocols: Thioflavin T Assay for Measuring L6 Inhibition of Amyloidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloidogenesis, the process of protein misfolding and aggregation into amyloid fibrils, is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease.[1][2][3] The Thioflavin T (ThT) assay is a widely adopted, sensitive, and high-throughput method for monitoring the kinetics of amyloid fibril formation in vitro.[2][4] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[2][3][5] This property allows for real-time measurement of fibril formation, making the ThT assay an invaluable tool for screening and characterizing potential inhibitors of amyloidogenesis.[2][6] This document provides a detailed protocol for utilizing the Thioflavin T assay to assess the efficacy of a novel small molecule inhibitor, L6, in preventing amyloid-beta (Aβ) fibrillization.
Principle of the Assay
The Thioflavin T assay is based on the dye's specific interaction with the cross-β-sheet structures of amyloid fibrils. In its unbound state, ThT has a low fluorescence quantum yield.[2] However, upon binding to amyloid fibrils, its molecular rotation becomes restricted, leading to a significant increase in its fluorescence quantum yield and a shift in its emission spectrum.[2][7][8] The resulting fluorescence intensity is directly proportional to the amount of aggregated amyloid fibrils, enabling the kinetic monitoring of fibril formation.[3][7] The assay can be used to determine key kinetic parameters of amyloid aggregation, including the lag time (t_lag), the apparent growth rate (k_app), and the maximum fluorescence intensity (F_max).[2]
Data Presentation
The inhibitory effect of L6 on Aβ aggregation can be quantified by analyzing the changes in the kinetic parameters of the ThT fluorescence curves. The results can be summarized in a table for clear comparison.
Table 1: Effect of L6 on Aβ42 Aggregation Kinetics
| L6 Concentration (µM) | Lag Time (t_lag) (hours) | Apparent Growth Rate (k_app) (RFU/hour) | Maximum Fluorescence (F_max) (RFU) | % Inhibition |
| 0 (Control) | 4.2 ± 0.3 | 1500 ± 120 | 25000 ± 1500 | 0 |
| 1 | 6.8 ± 0.5 | 1100 ± 90 | 20000 ± 1300 | 20 |
| 5 | 10.5 ± 0.8 | 750 ± 60 | 12500 ± 1000 | 50 |
| 10 | 15.2 ± 1.1 | 400 ± 35 | 6250 ± 500 | 75 |
| 25 | 24.1 ± 1.5 | 150 ± 20 | 2500 ± 300 | 90 |
Data are presented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units. % Inhibition is calculated based on the reduction in F_max compared to the control.
IC50 Determination: The half-maximal inhibitory concentration (IC50) of L6 can be determined by plotting the percentage of inhibition against the logarithm of L6 concentration and fitting the data to a dose-response curve.
Table 2: Key Quantitative Parameters for Thioflavin T
| Parameter | Value | Notes |
| Molar Extinction Coefficient (ε) | 36,000 M⁻¹cm⁻¹ at 412 nm in water | For accurate concentration determination.[5][7] |
| Excitation Maximum (λex) | ~450 nm (bound to fibrils) | Shift from ~385 nm when free in solution.[5][7] |
| Emission Maximum (λem) | ~485 nm (bound to fibrils) | Shift from ~445 nm when free in solution.[5][7] |
| Typical Stock Solution Concentration | 1 mM - 10 mM | Prepared in purified water or buffer.[5] |
| Typical Working Concentration | 10 µM - 25 µM | Final concentration in the aggregation assay.[5] |
Experimental Protocols
This section provides detailed methodologies for the Thioflavin T assay to evaluate the inhibitory potential of L6 on Aβ aggregation.
Materials and Reagents
-
Amyloid-beta (Aβ42) peptide, synthetic
-
Thioflavin T (ThT)
-
L6 inhibitor
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection
Protocol 1: Preparation of Aβ42 Monomers
Proper preparation of monomeric Aβ is crucial for reproducible aggregation kinetics.
-
Aβ42 Peptide Film Preparation: Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film. Store the peptide films at -80°C until use.
-
Monomerization: Immediately before use, dissolve the Aβ42 peptide film in DMSO to a concentration of 5 mM. Sonicate the solution for 10 minutes in a water bath sonicator.
-
Dilution: Dilute the Aβ42 stock solution into cold PBS (pH 7.4) to the final desired concentration for the assay (e.g., 10 µM). It is critical to use the solution immediately after dilution to avoid pre-aggregation.
Protocol 2: Thioflavin T Assay for L6 Inhibition
This protocol is designed for a 96-well plate format.
-
Prepare ThT Stock Solution (1 mM): Dissolve ThT powder in nuclease-free water to a final concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter to remove any aggregates.[2][5] Store the stock solution protected from light at 4°C for up to one week.[3]
-
Prepare L6 Stock Solution (10 mM): Dissolve L6 in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a working concentration of 25 µM. Prepare serial dilutions of the L6 stock solution in PBS to achieve the desired final concentrations in the assay.
-
Set up the Assay Plate: In a 96-well black, clear-bottom plate, set up the following reactions in triplicate (final volume of 200 µL per well):
-
Test Wells: 100 µL of 20 µM Aβ42 solution, 50 µL of L6 dilution, and 50 µL of 25 µM ThT solution.
-
Positive Control (Aβ42 aggregation): 100 µL of 20 µM Aβ42 solution, 50 µL of PBS (with the same final DMSO concentration as the test wells), and 50 µL of 25 µM ThT solution.[3]
-
Negative Control (No Aβ42): 100 µL of PBS, 50 µL of PBS (with DMSO), and 50 µL of 25 µM ThT solution.[3]
-
Inhibitor Control (L6 only): 100 µL of PBS, 50 µL of the highest concentration of L6, and 50 µL of 25 µM ThT solution to check for intrinsic fluorescence of the compound.[3]
-
-
Incubation and Measurement: Place the plate in a microplate reader pre-set to 37°C. Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.[3] Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[7][8] It is recommended to include shaking before each reading to ensure a homogenous solution.
Data Analysis
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Plot the average fluorescence intensity against time for each condition to generate aggregation curves.
-
From the sigmoidal curves, determine the lag time (t_lag), the apparent growth rate (k_app, the slope of the linear phase), and the maximum fluorescence intensity (F_max).[2]
-
Calculate the percentage of inhibition for each L6 concentration using the F_max values: % Inhibition = [(F_max_control - F_max_L6) / F_max_control] * 100
-
Plot the % Inhibition against the logarithm of L6 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Thioflavin T assay to screen for inhibitors of Aβ aggregation.
Hypothetical Signaling Pathway for Amyloidogenesis
Caption: Hypothetical mechanism of L6 inhibiting the amyloidogenic pathway.
Troubleshooting and Considerations
-
Compound Interference: Novel inhibitors can interfere with the ThT assay, leading to false positives.[6] It is crucial to perform control experiments to check for fluorescence quenching, competitive inhibition, or spectral overlap.[6][9]
-
Reproducibility: Amyloid aggregation assays can have poor reproducibility due to the stochastic nature of nucleation.[4] Careful preparation of monomeric protein and the use of replicates are essential.
-
Orthogonal Methods: To confirm the results of the ThT assay, it is recommended to use complementary techniques such as Transmission Electron Microscopy (TEM) to visualize fibril morphology or Size Exclusion Chromatography (SEC) to analyze the distribution of aggregate species.[6]
-
Purity of ThT: The purity of the ThT powder can impact the assay's performance. For high-accuracy measurements, recrystallization of ThT may be considered.[5]
-
Solvent Effects: The solvent used for the inhibitor stock solution (e.g., DMSO) should be kept at a low final concentration in the assay and included in all control wells to account for any potential effects on aggregation.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Thioflavin T assay_Chemicalbook [chemicalbook.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ANS Competitive Binding Assay for Determining L6 Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 8-Anilino-1-naphthalenesulfonic acid (ANS) competitive binding assay is a powerful fluorescence-based method used to determine the binding affinity of an unlabeled ligand for a target protein. ANS is an extrinsic fluorescent probe that exhibits low fluorescence in polar, aqueous environments but fluoresces intensely upon binding to hydrophobic pockets on the surface of proteins.[1][2] This change in fluorescence can be leveraged to study protein-ligand interactions.
In a competitive assay format, an unlabeled test compound (in this case, "L6") competes with ANS for the same binding site on a target protein. The principle relies on the displacement of the bound ANS probe by the competitor ligand.[3] As L6 binds to the target protein, it displaces ANS from its hydrophobic binding site, returning the probe to the aqueous environment. This displacement results in a decrease in fluorescence intensity.[3] The concentration-dependent reduction in fluorescence signal can be used to determine the half-maximal inhibitory concentration (IC50) of L6, which can then be used to calculate its binding affinity (inhibition constant, Ki).[4][5]
This method is a valuable alternative to radioligand binding assays as it avoids the use of hazardous materials and is readily adaptable for high-throughput screening (HTS) in drug discovery.[6][7]
Signaling and Experimental Diagrams
Principle of ANS Competitive Displacement
The following diagram illustrates the core principle of the assay. In the initial state, ANS binds to a hydrophobic pocket on the Target Protein, resulting in a high fluorescence signal. Upon introduction of the competitor ligand L6, an equilibrium is established where L6 displaces ANS, leading to a quenched fluorescence signal.
References
- 1. pnas.org [pnas.org]
- 2. nist.gov [nist.gov]
- 3. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Note: Characterizing L6-TTR Binding Thermodynamics using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transthyretin (TTR) is a transport protein found in plasma and cerebrospinal fluid, responsible for carrying thyroxine and retinol-binding protein.[1][2] The dissociation of the TTR tetramer into monomers can lead to the formation of amyloid fibrils, which are associated with diseases such as transthyretin amyloidosis (ATTR).[2][3] Stabilizing the TTR tetramer with small molecule ligands is a key therapeutic strategy to prevent this dissociation and subsequent aggregation.[3]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4][5] This allows for a complete thermodynamic characterization of the interaction between a ligand (e.g., L6) and a protein (e.g., TTR) in a single experiment.[4][5] ITC provides crucial data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which are invaluable for understanding the driving forces behind molecular recognition and for guiding drug design and optimization.[4][6]
This application note provides a detailed protocol for using ITC to determine the thermodynamic profile of the binding of a hypothetical ligand, L6, to human TTR.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a ligand is titrated into a solution containing a macromolecule. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[7] The ligand is incrementally injected from a syringe into the sample cell containing the protein. If the binding is exothermic, heat is released, and the instrument's feedback system reduces the power to the sample cell to maintain a constant temperature. If the binding is endothermic, heat is absorbed, and the power is increased.
The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.[4]
Experimental Protocol: L6-TTR Binding Analysis
This protocol outlines the steps for preparing samples and running an ITC experiment to characterize the binding of L6 to TTR.
1. Materials and Reagents
-
Protein: Recombinant human TTR, purified to >95%.
-
Ligand: L6, with known purity and concentration.
-
Buffer: 50 mM sodium phosphate, 100 mM NaCl, pH 7.4. Buffers with low ionization enthalpy, such as phosphate, are recommended to minimize buffer ionization effects.[8][9]
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar).
-
Consumables: Pipettes, pipette tips, microcentrifuge tubes, dialysis tubing (or other buffer exchange devices).
2. Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.[8]
-
Buffer Preparation: Prepare a sufficient quantity of the buffer (e.g., 2 liters) to be used for both protein and ligand preparation to ensure the solutions are perfectly matched.
-
Protein Preparation:
-
Dialyze the purified TTR against the ITC buffer extensively (e.g., 2 changes of 1L buffer over 24 hours at 4°C) to ensure buffer matching.[8]
-
After dialysis, determine the TTR concentration accurately using a reliable method such as UV-Vis spectrophotometry with the appropriate extinction coefficient.
-
Centrifuge the TTR solution at high speed (e.g., 14,000 rpm for 10 minutes) to remove any aggregates.[10]
-
Degas the protein solution before loading it into the ITC cell.
-
-
Ligand Preparation:
-
Dissolve the L6 ligand in the final dialysis buffer to the desired concentration. If a solvent like DMSO is required to dissolve the ligand, ensure the same final concentration of DMSO is present in the protein solution to avoid large heats of dilution.[8]
-
Accurately determine the concentration of the L6 stock solution.
-
Centrifuge and degas the ligand solution before loading it into the ITC syringe.
-
3. ITC Experiment Setup and Execution
The following are typical starting concentrations and parameters. These may need to be optimized for the specific L6-TTR interaction.
-
Concentrations:
-
TTR (in cell): 10-20 µM
-
L6 (in syringe): 100-200 µM (typically 10-fold higher than the protein concentration)[11]
-
-
Instrument Parameters:
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Reference Power: 10 µcal/sec
-
Injection Parameters: 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Experimental Procedure:
-
Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.[10]
-
Load the TTR solution into the sample cell (approximately 200-300 µL depending on the instrument).
-
Load the L6 solution into the injection syringe (approximately 40-70 µL).
-
Equilibrate the system for at least 30 minutes to achieve a stable baseline.
-
Start the titration experiment.
-
Perform a control experiment by titrating the L6 solution into the buffer alone to measure the heat of dilution.[10]
-
4. Data Analysis
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the L6-TTR titration data.
-
Plot the corrected heat per injection against the molar ratio of L6 to TTR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.[12]
Data Presentation: L6-TTR Binding Thermodynamics
The thermodynamic parameters for the L6-TTR interaction are summarized in the table below. This data is representative of a high-affinity TTR-stabilizing ligand.
| Parameter | Symbol | Value | Units |
| Binding Affinity | Kd | 50 | nM |
| Stoichiometry | n | 1.9 | mol/mol |
| Enthalpy Change | ΔH | -15.2 | kcal/mol |
| Entropy Change | TΔS | -4.5 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.7 | kcal/mol |
Table 1: Thermodynamic parameters for the binding of L6 to TTR at 25°C.
Visualizations
References
- 1. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry [cureffi.org]
- 8. ITC sample preparation [structbio.vanderbilt.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Measuring Antibody-Target Binding Kinetics Using Surface Plasmon Resonance: A Representative Study of L6 Antibody and Transthyretin (TTR)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the application of Surface Plasmon Resonance (SPR) in characterizing the binding kinetics of a monoclonal antibody to its protein target.[1][2][3][4] As a representative example, we will describe the hypothetical interaction between the L6 antibody and Transthyretin (TTR). Surface Plasmon Resonance is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing crucial data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).[1][2][3][4] Such kinetic data is invaluable for the selection and optimization of therapeutic antibodies and other biologics. This application note includes a detailed experimental protocol, data presentation in a tabular format, and visual diagrams of the experimental workflow and binding model.
Introduction
The precise characterization of the binding kinetics between a therapeutic antibody and its target is a cornerstone of drug development. Surface Plasmon Resonance (SPR) has emerged as a gold-standard technique for obtaining high-quality kinetic data.[5] The technology allows for the label-free, real-time monitoring of binding events between a ligand immobilized on a sensor surface and an analyte flowed over that surface.[2][3][6] The resulting sensorgram provides a wealth of information from which the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be derived.[4]
This application note outlines a general protocol for using SPR to measure the binding kinetics of a monoclonal antibody, designated here as L6, to its target protein, Transthyretin (TTR). While the specific interaction between L6 and TTR is used here for illustrative purposes, the described methodology is broadly applicable to a wide range of protein-protein interactions.
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the binding of three different L6 antibody variants to immobilized TTR, as determined by SPR analysis. The data is presented to illustrate how SPR can be used to compare and select antibody candidates based on their binding characteristics.
| L6 Variant | Analyte Concentration Range (nM) | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| L6-WT | 0.4 - 100 | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| L6-V1 | 0.4 - 100 | 5.2 x 10^5 | 2.1 x 10^-4 | 0.4 |
| L6-V2 | 0.4 - 100 | 1.8 x 10^5 | 8.9 x 10^-5 | 0.5 |
Experimental Protocols
This section details the methodology for conducting an SPR experiment to determine the binding kinetics of an antibody (analyte) to its target protein (ligand).
Materials and Equipment
-
Ligand: Recombinant human Transthyretin (TTR)
-
Analyte: L6 monoclonal antibody variants (WT, V1, V2)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl[8]
Ligand Immobilization (Amine Coupling)
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.[8]
-
Ligand Injection: Inject the TTR protein, diluted to 20 µg/mL in immobilization buffer, over the activated surface. The target immobilization level is typically 1000-2000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is obtained.
Kinetic Analysis
-
Analyte Preparation: Prepare a dilution series of the L6 antibody variants in running buffer. A typical concentration range is 0.4 nM to 100 nM.[7] Include a zero-concentration sample (running buffer only) for double referencing.
-
Association: Inject the prepared analyte concentrations sequentially over the immobilized TTR surface. A typical association time is 180-300 seconds.[7]
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation for 600-900 seconds.[7]
-
Regeneration: Inject the regeneration solution for 30-60 seconds to remove any remaining bound analyte.[7] Ensure the surface is fully regenerated before the next injection.
-
Data Collection: Record the sensorgrams for each analyte concentration.
Data Analysis
-
Data Processing: Subtract the reference surface data and the zero-concentration analyte injection data from the raw sensorgrams to correct for bulk refractive index changes and instrument drift.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.[4]
-
Kinetic Parameter Determination: The fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Visualizations
Experimental Workflow
Caption: SPR Experimental Workflow for Kinetic Analysis.
L6-TTR Binding Model
Caption: 1:1 Binding Model for L6 Antibody and TTR.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. drughunter.com [drughunter.com]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. bioradiations.com [bioradiations.com]
Troubleshooting & Optimization
Troubleshooting TTR stabilizer L6 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the transthyretin (TTR) stabilizer L6 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is TTR stabilizer L6 and what is its mechanism of action?
A1: this compound (molecular formula: C₁₉H₁₁NO₄) is a small molecule designed to prevent the dissociation of the transthyretin (TTR) protein tetramer.[1] It binds to the thyroxine (T4) binding pocket of the TTR tetramer, stabilizing its native structure.[1][2] This stabilization is crucial because the dissociation of the TTR tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils, which are associated with familial amyloid polyneuropathy.[2]
Q2: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What are the likely causes and how can I fix this?
A2: Precipitation of hydrophobic small molecules like L6 in aqueous solutions is a common issue. The primary causes are typically related to low aqueous solubility, "solvent shock" when diluting from a high-concentration organic solvent stock, and interactions with media components.[3]
Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5% in cell culture, to minimize both toxicity and precipitation.[4]
-
Use a Serial Dilution Approach: Instead of adding the concentrated L6 stock directly to your final volume of aqueous buffer, perform one or more intermediate dilution steps in the buffer.[4]
-
Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) medium or buffer can enhance solubility.[3][4]
-
Slow Addition with Agitation: Add the L6 solution dropwise to the aqueous buffer while gently vortexing or swirling to promote mixing and prevent localized high concentrations that can lead to precipitation.[4]
-
Consider Formulation Strategies: For persistent solubility issues, you might consider using solubility-enhancing excipients, although this will depend on your specific experimental setup. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q3: I am observing inconsistent results in my TTR stabilization assay with L6. What could be the cause?
A3: Inconsistent results in in vitro binding and stabilization assays can stem from several factors:
-
Protein Aggregation: Ensure your TTR protein is not aggregated before starting the experiment. This can be checked by techniques like dynamic light scattering (DLS). Working at optimal temperatures and using stabilizing additives like glycerol (B35011) can help.[5]
-
Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability and ligand binding. It is advisable to work at a pH at least 1-2 units away from the protein's isoelectric point (pI).[5] You may need to screen a range of salt concentrations to find the optimal condition for the TTR-L6 interaction.
-
Non-Specific Binding: High background noise or false positives can be caused by non-specific binding of L6 to your assay components (e.g., microplates, beads). Using blocking agents like bovine serum albumin (BSA) and including appropriate controls can help mitigate this.[6]
Q4: What are the effective concentrations of L6 for TTR stabilization in vitro?
A4: Studies have shown that L6 can inhibit the formation of V30M TTR monomers at a concentration of 10 µM.[2] Furthermore, L6 at concentrations of 10 µM and 30 µM has been shown to suppress the formation of wild-type TTR amyloid fibrils.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving L6 Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound during the preparation of working solutions for in vitro assays.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding L6 stock to buffer. | 1. Final concentration exceeds aqueous solubility limit.2. "Solvent shock" from rapid dilution. | 1. Lower the final working concentration of L6.2. Perform serial dilutions.3. Add the L6 stock solution dropwise while vortexing the buffer.[4] |
| Solution is initially clear but becomes cloudy or shows precipitate after some time (e.g., hours). | 1. Compound instability in the aqueous environment over time.2. Temperature fluctuations affecting solubility. | 1. Prepare fresh L6-containing solutions immediately before use.2. Maintain a constant temperature during your experiment. |
| Precipitation is observed when working with cell culture media containing serum. | 1. Interaction with proteins or other components in the serum. | 1. Test for precipitation in serum-free media first to identify the cause.2. If serum is necessary, consider reducing its concentration if your experiment allows. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| TTR Variant | L6 Concentration | Observed Effect | Assay |
| V30M TTR | 10 µM | Inhibition of monomer formation | Western Blot[2] |
| Wild-Type TTR | 10 µM | Suppression of amyloid fibril formation | Thioflavin T (ThT) Assay[2] |
| Wild-Type TTR | 30 µM | Suppression of amyloid fibril formation | Thioflavin T (ThT) Assay[2] |
Note: Publicly available, specific quantitative solubility data (e.g., in mg/mL or µM) for L6 in common laboratory solvents like PBS or ethanol (B145695) is limited. It is recommended to determine the solubility empirically for your specific buffer systems.
Table 2: Comparison of Different TTR Stabilizers
| Stabilizer | Mechanism of Action | Key In Vitro Findings |
| L6 | Binds to the T4 binding pocket to prevent tetramer dissociation.[2] | Inhibits V30M TTR monomer formation at 10 µM.[2] |
| Tafamidis | Binds to the thyroxine-binding sites to stabilize the TTR tetramer.[7] | Achieves near-maximal TTR stabilization through single-site binding at therapeutic doses.[7] |
| Acoramidis (AG10) | Binds to the TTR tetramer to prevent its dissociation.[8] | Shows >90% TTR stabilization in vitro at therapeutic concentrations.[7] |
| Diflunisal | A non-steroidal anti-inflammatory drug (NSAID) that stabilizes TTR tetramers.[7] | Provides effective kinetic stabilization of TTR tetramers in human plasma.[7] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for TTR Fibril Formation
This protocol is for monitoring the effect of L6 on acid-induced TTR aggregation.
Materials:
-
Recombinant human TTR
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Acetate (B1210297) buffer (e.g., 200 mM, pH 4.4) with 100 mM KCl and 1 mM EDTA
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Preparation of TTR Samples:
-
Prepare solutions of recombinant TTR (e.g., 0.2 mg/mL) in acetate buffer.
-
In separate tubes, add the desired concentrations of L6 (e.g., 10 µM, 30 µM) or vehicle control (DMSO) to the TTR solution.
-
-
Induction of Fibril Formation:
-
Incubate the samples at 37°C for a specified time course (e.g., 72 hours) to induce fibril formation.[2]
-
-
ThT Binding Assay:
-
Prepare a working solution of ThT in phosphate buffer.
-
At each time point, take an aliquot of the TTR samples and add it to the wells of a 96-well black plate.
-
Add the ThT working solution to each well.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
An increase in fluorescence intensity compared to the control indicates the formation of amyloid fibrils. The inhibitory effect of L6 is determined by the reduction in fluorescence signal compared to the vehicle-treated TTR sample.
-
Protocol 2: Western Blot Analysis of TTR Tetramer Stabilization
This protocol is to assess the ability of L6 to prevent the dissociation of TTR into monomers under denaturing conditions.
Materials:
-
HEK293 cells expressing a TTR variant (e.g., V30M TTR) or recombinant TTR protein
-
This compound
-
Cell lysis buffer (if using cells)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
If using cells, incubate the TTR-expressing cells with different concentrations of L6 (e.g., 10 µM) for 24 hours.[2] Collect the cell media.
-
If using recombinant protein, incubate the TTR with L6 under conditions that promote dissociation (e.g., acidic pH).
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel. It is important to run non-denaturing gels to visualize the tetramer, or use specific cross-linking methods if running denaturing gels. A common method is to analyze samples under non-reducing and non-boiling conditions to preserve the tetrameric structure.
-
Run the gel according to standard procedures.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.[10]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities corresponding to the TTR monomer and tetramer. An increase in the tetramer-to-monomer ratio in the L6-treated samples compared to the control indicates stabilization.
-
Visualizations
Caption: Troubleshooting workflow for L6 solubility issues.
Caption: Experimental workflow for TTR stabilization assays.
References
- 1. L6Y | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.publicnow.com [docs.publicnow.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. bio-rad.com [bio-rad.com]
Addressing off-target effects of TTR stabilizer L6 in cell models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the transthyretin (TTR) stabilizer L6 in cell models of TTR amyloidosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L6?
A1: L6 is a small molecule designed to act as a kinetic stabilizer of the transthyretin (TTR) tetramer.[1][2][3] It binds to the thyroxine-binding sites of TTR, which stabilizes the native tetrameric structure.[1] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[3][4]
Q2: In which cell models is L6 typically evaluated?
A2: L6 is commonly evaluated in a variety of cell models relevant to TTR amyloidosis. These include human cardiomyocyte cell lines (e.g., AC16) and neuronal cell lines (e.g., SH-SY5Y) to assess its ability to prevent TTR-mediated cytotoxicity.[2][5][6] Additionally, induced pluripotent stem cell (iPSC)-derived cardiomyocytes and neurons from patients with hereditary TTR amyloidosis are increasingly used to model the disease in a patient-specific manner.[7][8]
Q3: What are the potential off-target effects of L6?
A3: While L6 is designed for high specificity to TTR, potential off-target binding to other proteins can occur, which is a common consideration for small molecule drugs.[9] Off-target effects could manifest as unexpected cytotoxicity, alterations in cellular signaling pathways, or changes in gene expression unrelated to TTR stabilization. It is crucial to evaluate L6 for binding to other proteins, such as cyclooxygenases (COX) or thyroid hormone receptors, to minimize the risk of unintended side effects.[2]
Q4: How can I confirm that L6 is actively stabilizing TTR in my cell culture medium?
A4: Several methods can be employed to confirm the TTR-stabilizing activity of L6 in your experimental setup. A common in vitro method is to subject the cell culture medium containing TTR and L6 to denaturing conditions (e.g., acidic pH) and then analyze the TTR tetramer stability using techniques like western blotting or ELISA.[10] A higher proportion of tetrameric TTR in the presence of L6 compared to a vehicle control would indicate successful stabilization.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity Observed at Therapeutic Concentrations of L6
Possible Cause 1: Off-Target Effects L6 may be interacting with other cellular targets, leading to toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the EC50 for TTR stabilization and the CC50 for cytotoxicity. A narrow therapeutic window may indicate off-target effects.
-
Control Cell Lines: Test L6 on cell lines that do not express TTR to distinguish between TTR-dependent and -independent toxicity.
-
Target Profiling: If available, utilize computational docking or experimental proteome-wide screening methods like Drug Affinity Responsive Target Stability (DARTS) to identify potential off-target binding proteins.[11][12]
Possible Cause 2: Compound Solubility and Aggregation Poor solubility of L6 in cell culture media can lead to the formation of aggregates, which may be cytotoxic.
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect the media for precipitation after adding L6. Determine the aqueous solubility of L6 under your experimental conditions.
-
Vehicle Control: Ensure the vehicle used to dissolve L6 (e.g., DMSO) is at a non-toxic concentration in your final culture volume.
-
Formulation Optimization: Consider using a different vehicle or a solubilizing agent to improve the solubility of L6.
Issue 2: Inconsistent or Lack of TTR Stabilization
Possible Cause 1: Compound Degradation L6 may be unstable in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Stability Assay: Assess the stability of L6 in your cell culture medium over time using analytical methods like HPLC or LC-MS.
-
Media Refreshment: If L6 is found to degrade, consider refreshing the media with a new dose of the compound at regular intervals.
Possible Cause 2: Interaction with Serum Proteins L6 may bind to other proteins in the serum of the cell culture medium, reducing its effective concentration available to bind to TTR.
Troubleshooting Steps:
-
Serum-Free Conditions: If your cell model allows, perform initial TTR stabilization experiments in serum-free or low-serum media to minimize interference.
-
Plasma Protein Binding Assay: Determine the extent of L6 binding to plasma proteins to better estimate the free fraction of the compound available for TTR stabilization.
Quantitative Data Summary
Table 1: On-Target vs. Off-Target Activity of L6 in AC16 Cardiomyocytes
| Concentration (µM) | TTR Tetramer Stabilization (%) | Cell Viability (%) |
| 0 (Vehicle) | 5 | 100 |
| 1 | 45 | 98 |
| 5 | 85 | 95 |
| 10 | 92 | 88 |
| 25 | 95 | 65 |
| 50 | 96 | 40 |
Table 2: L6 Efficacy and Cytotoxicity in Different Cell Models
| Cell Line | TTR Stabilization EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| AC16 (Cardiomyocytes) | 2.5 | 45 | 18 |
| SH-SY5Y (Neuronal) | 3.1 | 58 | 18.7 |
| iPSC-derived Cardiomyocytes | 2.8 | 42 | 15 |
| TTR-null HEK293 | N/A | >100 | N/A |
Experimental Protocols
Protocol 1: Assessing TTR Stabilization in Cell Culture
-
Cell Seeding: Plate your chosen cell line (e.g., AC16) in a suitable culture vessel and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of L6 or vehicle control in fresh culture medium.
-
TTR Addition: Add purified recombinant TTR to the cell culture medium to a final concentration of 8 µM.[6]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Denaturation: Subject an aliquot of the supernatant to acidic conditions (e.g., pH 4.0) for 72 hours at 37°C to induce TTR dissociation.[10]
-
Analysis: Analyze the samples by non-denaturing PAGE followed by Western blotting for TTR to visualize the ratio of tetrameric to monomeric TTR.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of L6 and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the resazurin (B115843) reduction assay or MTT assay.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Hypothetical on-target and off-target pathways of L6.
Caption: Workflow for troubleshooting L6-induced cytotoxicity.
Caption: Logical relationships for inconsistent TTR stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Snapshot of the Most Recent Transthyretin Stabilizers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Transthyretin Cardiomyocyte Toxicity Inhibition by Resveratrol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Pluripotent Stem Cell Modeling of Multisystemic, Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of the TTR-L6 Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of the TTR-L6 complex for crystallographic studies.
Frequently Asked Questions (FAQs)
Q1: What is the TTR-L6 complex and why is it important for crystallographic studies?
The TTR-L6 complex consists of the homotetrameric protein Transthyretin (TTR) bound to the ligand L6. TTR is a transport protein for thyroxine and retinol (B82714) in the blood and cerebrospinal fluid.[1][2] Mutations in TTR can lead to its dissociation into monomers, which can then misfold and aggregate into amyloid fibrils, causing various amyloid diseases.[3][4] Small molecules that bind to the thyroxine-binding sites of TTR can stabilize the tetrameric structure and inhibit amyloid formation.[3][4]
L6 is a compound that has been identified as a potential stabilizer of the TTR tetramer.[5][6] Crystallographic studies of the TTR-L6 complex are crucial to understand the precise molecular interactions that lead to this stabilization. High-resolution crystal structures can reveal details of the binding mode, including hydrogen bonds and other interactions between L6 and TTR residues such as S117, T119, K15, L17, and A108.[7] This structural information is invaluable for the rational design of more potent therapeutic agents for TTR-related amyloidosis.
Q2: What are the common challenges in obtaining high-yield, diffraction-quality crystals of the TTR-L6 complex?
Researchers may encounter several challenges when working with the TTR-L6 complex, including:
-
Low protein expression and yield: Inefficient expression of recombinant TTR can be a significant bottleneck.
-
Protein instability and aggregation: TTR can be prone to aggregation, especially at the high concentrations required for crystallization.[8]
-
Low ligand solubility and occupancy: The ligand L6 may have poor solubility in aqueous buffers, leading to incomplete binding to TTR and heterogeneity in the complex.[9]
-
Difficulty in obtaining well-ordered crystals: The inherent flexibility of TTR or the presence of impurities can hinder the formation of high-quality crystals suitable for X-ray diffraction.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the expression, purification, and crystallization of the TTR-L6 complex.
Issue 1: Low Yield of Recombinant TTR
Symptoms:
-
Faint or no band corresponding to TTR on SDS-PAGE analysis of cell lysates.
-
Low protein concentration after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Expression System | For bacterial expression (e.g., E. coli), ensure the chosen strain is suitable for expressing the target protein. Consider codon optimization of the TTR gene for the specific expression host. If expression remains low, consider alternative systems like insect or mammalian cells.[10] |
| Inefficient Induction Conditions | Optimize the concentration of the inducing agent (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., to 16-20°C) and extending the induction time can often improve the yield of soluble protein.[10] |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation by cellular proteases. Perform all purification steps at 4°C to minimize proteolytic activity.[10] |
Issue 2: TTR-L6 Complex Aggregation or Precipitation
Symptoms:
-
Visible precipitate formation during protein concentration or purification.
-
Broad or multiple peaks during size-exclusion chromatography (SEC).
-
High polydispersity as determined by dynamic light scattering (DLS).
Possible Causes and Solutions:
| Cause | Solution |
| High Protein Concentration | Determine the optimal protein concentration for stability. It may be necessary to work at a lower concentration initially and concentrate the complex just before crystallization trials.[11] |
| Improper Buffer Conditions | Optimize the buffer pH and salt concentration. The pH should ideally be away from the protein's isoelectric point to minimize aggregation. Screen a range of salt concentrations (e.g., 100-500 mM NaCl) to find conditions that enhance solubility.[10] |
| Ligand-Induced Precipitation | If the ligand L6 has low solubility, it can cause the complex to precipitate. Ensure the final concentration of the solvent used to dissolve L6 (e.g., DMSO) is low and does not negatively impact protein stability. Consider adding L6 in a stepwise manner to the TTR solution.[12] |
| Protein Instability | Add stabilizing agents to the buffer, such as glycerol (B35011) (5-20%), arginine (50-500 mM), or sugars like sucrose (B13894) or trehalose.[10] |
Issue 3: Poor Crystal Quality or No Crystals
Symptoms:
-
Formation of amorphous precipitate, microcrystals, or no crystals in crystallization trials.
-
Crystals that diffract poorly.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Impurity or Heterogeneity | Ensure the TTR-L6 complex is highly pure (>95%) and monodisperse. Use a multi-step purification protocol, including a final polishing step with size-exclusion chromatography (SEC).[10][11] |
| Suboptimal Crystallization Conditions | Screen a wide range of crystallization conditions, including different precipitants (e.g., PEGs, salts), pH, and temperature. Use commercially available or in-house sparse matrix screens.[12][13] |
| Protein Conformational Flexibility | The inherent flexibility of certain regions of TTR can hinder crystal packing. While challenging to address directly with the wild-type protein, ensuring complete ligand binding can sometimes lock the protein in a more stable conformation. |
| Low Ligand Occupancy | Incomplete binding of L6 can lead to a heterogeneous mixture of apo-TTR and TTR-L6 complex, which is detrimental to crystallization. Increase the molar excess of L6 during complex formation, but be mindful of its solubility limits.[9] |
Experimental Protocols
Protocol 1: Expression and Purification of Human TTR
This protocol describes the expression of recombinant human TTR in E. coli and its purification.
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the human TTR gene (e.g., in a pET vector).
- Grow the cells in LB media supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Reduce the temperature to 18-20°C and continue to shake for 16-20 hours.
- Harvest the cells by centrifugation.
2. Lysis:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or using a high-pressure homogenizer.
- Clarify the lysate by centrifugation to remove cell debris.
3. Purification:
- Affinity Chromatography (if using a tagged protein): If TTR is expressed with a tag (e.g., His-tag), load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA). Wash the column extensively and elute the protein with a buffer containing a competitive agent (e.g., imidazole).
- Ion-Exchange Chromatography: Load the (tag-cleaved) protein onto an ion-exchange column (e.g., Q-sepharose for anionic exchange, SP-sepharose for cationic exchange) and elute with a salt gradient.
- Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a SEC column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Collect the fractions corresponding to the monomeric or tetrameric TTR peak.
4. Quality Control:
- Assess purity by SDS-PAGE.
- Determine protein concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford).
- Check for aggregation and monodispersity using DLS or analytical SEC.
Protocol 2: Formation and Crystallization of the TTR-L6 Complex
This protocol outlines the steps for forming the TTR-L6 complex and setting up crystallization trials.
1. Complex Formation:
- Dissolve the L6 ligand in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
- Dilute the purified TTR to the desired concentration (e.g., 5-10 mg/mL) in the final storage buffer.
- Add the L6 stock solution to the TTR solution to achieve a molar excess of the ligand (e.g., 5 to 20-fold). Add the ligand slowly while gently stirring to avoid precipitation.
- Incubate the mixture for a defined period (e.g., 1-2 hours) at 4°C to allow for complex formation.
- (Optional) Remove any precipitated ligand by centrifugation or filtration.
2. Crystallization:
- Use the vapor diffusion method (hanging or sitting drop).
- Mix the TTR-L6 complex solution with an equal volume of the reservoir solution in the drop.
- Example Crystallization Condition: Reservoir solution containing 1.3-1.6 M sodium citrate (B86180) pH 5.5 and 3.5% v/v glycerol.[13] Another reported condition is 25-32% v/v PEG 550 monomethyl ether, 70 mM NaAc, pH 4-5, 100 mM NaCl.[12]
- Seal the crystallization plate and incubate at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal growth over several days to weeks.
3. Crystal Harvesting and Cryo-protection:
- Once crystals appear, carefully transfer them to a cryo-protectant solution to prevent ice formation during flash-cooling.
- The cryo-protectant is often the mother liquor supplemented with a cryo-agent like glycerol (e.g., 12.5% v/v) or ethylene (B1197577) glycol.[13]
- Flash-cool the crystals in liquid nitrogen.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transthyretin - Wikipedia [en.wikipedia.org]
- 3. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Transthyretin complexes with curcumin and bromo-estradiol: evaluation of solubilizing multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. biocompare.com [biocompare.com]
- 12. pnas.org [pnas.org]
- 13. diva-portal.org [diva-portal.org]
Technical Support Center: Mitigating Assay Interference with TTR Stabilizer L6
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the TTR stabilizer L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference and other experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound binds to the thyroxine (T4) binding pocket of the transthyretin (TTR) tetramer.[1] This binding stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils associated with familial amyloid polyneuropathy.[2]
Q2: What are the common types of assay interference I might encounter when working with small molecules like L6?
A2: When working with small molecule stabilizers, you may encounter several types of assay interference:
-
Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent probe (e.g., Thioflavin T), leading to an artificially low signal.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay by scattering light or non-specifically interacting with proteins.
-
Non-Specific Binding: The compound may bind to other components in your assay, such as surfaces or other proteins, reducing its effective concentration.
-
Inner Filter Effect: If the compound has a high absorbance at the excitation or emission wavelength of the fluorophore, it can reduce the amount of light that reaches the detector, leading to a lower signal.
Q3: How can I determine if L6 is interfering with my fluorescence-based assay (e.g., Thioflavin T assay)?
A3: To determine if L6 is causing interference, you should run the following controls:
-
L6 Only Control: Measure the fluorescence of L6 in your assay buffer at the same concentrations you are using in your experiment. This will tell you if L6 has intrinsic fluorescence.
-
L6 with Pre-formed Fibrils: If you suspect quenching or competitive binding, you can add L6 to a sample of pre-formed TTR fibrils and measure the ThT fluorescence. A decrease in fluorescence compared to fibrils without L6 would suggest interference.[3]
Q4: What are Pan-Assay Interference Compounds (PAINS), and is L6 likely to be one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms.[4] They often contain reactive functional groups. While a detailed analysis of L6's structure for PAINS motifs is beyond the scope of this guide, it is always good practice to be aware of the possibility and to use orthogonal assays to confirm any observed activity.
Troubleshooting Guides
Issue 1: High Background Fluorescence in a Thioflavin T (ThT) Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| L6 Autofluorescence | Run a control with L6 in assay buffer (no TTR or ThT). | If fluorescence is high, L6 is autofluorescent at the assay wavelengths. |
| ThT Aggregation | Prepare fresh ThT solution and filter it through a 0.2 µm filter.[5] | A decrease in background fluorescence. |
| Contaminated Buffer or Plate | Use fresh, high-purity buffer and new, high-quality black microplates. | Reduced background signal. |
Issue 2: Low or No Signal in a TTR Stabilization Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| L6 Quenching of Fluorophore | Perform a control experiment by adding L6 to a sample with a known fluorescent signal (e.g., pre-formed fibrils with ThT).[3] | A decrease in signal indicates quenching. |
| Inactive L6 | Prepare fresh L6 stock solutions. Verify the integrity of the compound if possible. | Restoration of expected activity. |
| Incorrect Assay Conditions | Optimize protein and L6 concentrations. Ensure the pH and temperature are appropriate for inducing TTR dissociation in your control. | An appropriate assay window is achieved. |
| Inactive Protein | Verify the quality and concentration of your TTR protein stock. | Consistent and reproducible aggregation in control experiments. |
Issue 3: Irreproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| L6 Precipitation | Visually inspect your assay wells for any signs of precipitation. Determine the solubility of L6 in your assay buffer. | Clear solutions and more consistent data. |
| Inconsistent Pipetting | Use calibrated pipettes and be mindful of technique, especially with small volumes. | Reduced variability between replicates. |
| Temperature Fluctuations | Ensure your plate reader or incubator maintains a stable temperature throughout the experiment. | More consistent aggregation kinetics. |
Data Presentation
The following table summarizes known quantitative data for the this compound and provides a template for your own experimental data.
| Parameter | TTR Variant | Value | Assay Method | Reference |
| IC50 | Wild-Type (WT) | 1.3 µM | ANS Competition | Yokoyama et al., 2015[6] |
| IC50 | V30M | 1.6 µM | ANS Competition | Yokoyama et al., 2015[6] |
| Kd | Your Data | e.g., SPR, ITC | ||
| kon | Your Data | e.g., SPR | ||
| koff | Your Data | e.g., SPR | ||
| ΔTm | Your Data | e.g., DSF |
Experimental Protocols & Workflows
TTR Stabilization Signaling Pathway
The following diagram illustrates the mechanism of TTR aggregation and the role of L6 as a stabilizer.
Caption: Mechanism of TTR stabilization by L6.
General Experimental Workflow for Screening TTR Stabilizers
This diagram outlines a typical workflow for evaluating the efficacy of potential TTR stabilizers like L6.
Caption: Workflow for TTR stabilizer screening.
Troubleshooting Flowchart for TTR Aggregation Assays
This flowchart provides a logical path for troubleshooting common issues in TTR aggregation assays.
Caption: Troubleshooting flowchart for TTR assays.
Detailed Methodologies
Thioflavin T (ThT) Aggregation Assay
Principle: ThT is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence. This allows for real-time monitoring of fibril formation.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of TTR (e.g., 1 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.4). To remove any pre-existing aggregates, filter the solution through a 0.22 µm filter or centrifuge at high speed.
-
Prepare a stock solution of L6 in DMSO.
-
Prepare a 1 mM stock solution of ThT in water and filter it through a 0.2 µm syringe filter. Store in the dark.
-
-
Assay Setup (96-well plate):
-
In a black, clear-bottom 96-well plate, add your TTR solution to a final concentration of 0.2-0.5 mg/mL.
-
Add L6 to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 5%.
-
Add ThT to a final concentration of 10-25 µM.
-
Include controls:
-
TTR without L6 (positive control for aggregation).
-
Buffer with ThT only (background).
-
L6 in buffer with ThT (to check for L6 interference).
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a fluorescence plate reader at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 72 hours.
-
Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding as the temperature increases. The binding of a stabilizing ligand like L6 will increase the melting temperature (Tm) of the protein.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of TTR (e.g., 2-10 µM) in a suitable buffer.
-
Prepare a stock solution of L6 in DMSO.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup (qPCR plate):
-
In a qPCR plate, mix TTR, L6 at various concentrations, and the fluorescent dye.
-
Include controls:
-
TTR with dye and vehicle (DMSO) only.
-
Buffer with dye and L6 (to check for interference).
-
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).
-
The change in melting temperature (ΔTm) in the presence of L6 indicates the extent of stabilization.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (L6) to a ligand (TTR) immobilized on a sensor chip in real-time. This allows for the determination of binding affinity (Kd) and kinetic parameters (kon and koff).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize TTR onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of L6 in a suitable running buffer.
-
Inject the L6 solutions over the sensor surface at a constant flow rate.
-
Measure the change in the SPR signal (response units, RU) over time to monitor the association and dissociation of L6.
-
Include a reference flow cell without TTR to subtract any non-specific binding or bulk refractive index changes.
-
-
Data Analysis:
-
Fit the sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
References
L6 stability and degradation in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining the stability and managing the degradation of the L6 rat skeletal muscle cell line in long-term culture.
Frequently Asked Questions (FAQs)
Q1: What is the L6 cell line and what are its primary applications?
The L6 cell line is a subclone of a rat thigh muscle cell line. These myoblast cells can differentiate and fuse to form multinucleated myotubes, which resemble striated muscle fibers. This makes them a valuable in vitro model for studying skeletal muscle development, physiology, and metabolism. They are frequently used in research related to glucose uptake, insulin (B600854) signaling, and drug discovery for metabolic diseases.
Q2: What are the optimal growth conditions for L6 myoblasts?
L6 myoblasts are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[1] They should be maintained in a humidified incubator at 37°C with 5% CO₂.[1] It is crucial to subculture the cells before they reach confluence to prevent the depletion of the myoblastic component of the cell line.[1]
Q3: How is differentiation of L6 myoblasts into myotubes induced?
Differentiation is typically induced by switching the growth medium to a differentiation medium when the cells reach about 80% confluency. The differentiation medium consists of DMEM with a reduced serum concentration, usually 2% horse serum (HS) or sometimes 2% FBS.[2][3] The formation of elongated, multinucleated myotubes becomes apparent within a few days of inducing differentiation.[2]
Q4: What is the significance of passage number in L6 cell culture?
Passage number, or the number of times the cells have been subcultured, is a critical factor in maintaining the stability of the L6 cell line. With increasing passage number, L6 cells can exhibit altered morphology, reduced growth rates, and a decline in their ability to differentiate and fuse into myotubes. It is recommended to use low-passage cells (ideally below passage 20) for experiments to ensure reliable and reproducible results. Establishing a frozen stock of low-passage cells is a crucial practice.
Q5: What are common signs of contamination in L6 cell cultures?
Common signs of biological contamination include a sudden change in the medium's pH (indicated by a color change of the phenol (B47542) red indicator), turbidity or cloudiness of the medium, and the appearance of small, motile black dots (bacteria) or filamentous structures (fungi) when viewed under a microscope.[4][5] Mycoplasma is a common contaminant that is not visible by standard microscopy and requires specific testing for detection.[5][6][7]
Troubleshooting Guides
Issue 1: Poor or No Myotube Formation After Inducing Differentiation
Symptoms:
-
Myoblasts continue to proliferate in differentiation medium.
-
Cells appear rounded and do not align or elongate.
-
Few or no multinucleated myotubes are observed after several days in differentiation medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Passage Number | Use a lower passage number of L6 cells (ideally |
| Incorrect Cell Density | Ensure cells are approximately 80% confluent when switching to differentiation medium. Over-confluence can inhibit differentiation. |
| Suboptimal Differentiation Medium | Confirm that the serum concentration is sufficiently low (e.g., 2% horse serum). Some batches of serum may be less effective at inducing differentiation. Try a different lot or source of serum. |
| Cell Line Degradation | The ability of L6 cells to fuse can decline over time. It may be necessary to re-clone the cell line to select for fusion-competent cells or obtain a new vial from a reputable cell bank. |
| Adhesion Problems | Poor cell attachment can hinder differentiation. Consider coating culture plates with gelatin to improve cell adhesion.[3] |
Issue 2: L6 Cells are Clumping in Culture
Symptoms:
-
Cells are not evenly distributed in the culture vessel and form aggregates or clumps.
-
Clumps may detach from the surface and float in the medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Seeding Technique | Ensure even distribution of cells when seeding by gently rocking the culture vessel in multiple directions. Avoid swirling, which can cause cells to accumulate in the center. |
| Low Seeding Density | Seeding cells at a very low density can lead to the formation of colonies or clumps as the cells proliferate. Try seeding at a higher density. |
| Over-trypsinization | Excessive exposure to trypsin during subculturing can damage cell surface proteins and lead to clumping. Minimize trypsin exposure time and ensure complete neutralization with growth medium. |
| Presence of DNA from Dead Cells | Lysis of dead cells releases DNA, which is sticky and can cause cells to clump. Gently wash the cell monolayer with PBS before trypsinization to remove dead cells and debris. |
| Vigorous Pipetting | Avoid creating excessive bubbles when resuspending the cell pellet, as this can cause mechanical stress and lead to clumping. |
Issue 3: Reduced Cell Viability and Increased Cell Death
Symptoms:
-
Increased number of floating cells in the culture medium.
-
Appearance of cellular debris.
-
Slow proliferation rate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Nutrient Depletion/Waste Accumulation | Change the culture medium regularly, typically every 2-3 days, to replenish nutrients and remove metabolic waste products. |
| Contamination | Check for signs of bacterial, fungal, or yeast contamination. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[4] |
| High Passage Number | Cells at very high passage numbers may enter a state of senescence, leading to reduced viability. Use lower passage cells. |
| Inappropriate Culture Conditions | Verify that the incubator is maintaining the correct temperature (37°C) and CO₂ levels (5%). |
| Toxicity of Reagents | Ensure that all media, sera, and supplements are of high quality and have not expired. |
Quantitative Data Summary
| Parameter | Value | Conditions/Notes |
| Population Doubling Time | Approximately 20 - 30 hours | Can vary depending on culture conditions and passage number. |
| Fusion Index | After 3 days in differentiation medium: >85% of cells have fused into elongated myotubes.[2] After 4 days of differentiation, a 40% to 60% fusion index is typically observed in similar myoblast lines.[3] | The fusion index is the ratio of the number of nuclei in myotubes to the total number of nuclei. |
| MyoD Expression | Protein levels gradually increase during differentiation, peaking around day 3-4.[2] | MyoD is an early marker of myogenic commitment. |
| Myogenin Expression | Protein levels increase significantly during differentiation, with expression being prominent in myotubes.[8][9] | Myogenin is a key regulator of terminal muscle differentiation. |
| Myosin Heavy Chain (MHC) Expression | Cytoplasmic MHC mRNA levels increase approximately 200-fold as myoblasts differentiate into myotubes.[10] | MHC is a late marker of muscle differentiation and a primary component of the contractile apparatus. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[11]
Materials:
-
L6 cells
-
96-well plate
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed L6 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the compounds of interest for the desired duration.
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Quantification of Myotube Fusion Index
This protocol describes how to quantify the extent of myoblast fusion into myotubes.
Materials:
-
Differentiated L6 cell culture
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Fix the differentiated L6 cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against myosin heavy chain overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Using image analysis software, count the number of nuclei within the myosin heavy chain-positive myotubes (defined as having three or more nuclei) and the total number of nuclei in the field of view.
-
Calculate the fusion index as: (Number of nuclei in myotubes / Total number of nuclei) x 100%.
Western Blot for Myogenic Marker Expression
This protocol details the detection of specific myogenic regulatory factors (e.g., MyoD, Myogenin) by western blotting.
Materials:
-
L6 cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyoD, anti-Myogenin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the L6 cells at different time points of differentiation using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and acquire the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for L6 cell culture, differentiation, and analysis.
Caption: Simplified insulin signaling pathway leading to glucose uptake in L6 myotubes.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Opposite Roles of Myocardin and Atrogin-1 in L6 Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Most myosin heavy chain mRNA in L6E9 rat myotubes has a short poly(A) tail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Efficacy Testing of L6 with Transthyretin (TTR) Variants
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate Transthyretin (TTR) variants for evaluating the efficacy of L6, a TTR stabilizer. It includes troubleshooting guides for common experimental issues, detailed protocols, and comparative data on TTR variants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is L6 and how does it stabilize TTR?
L6, chemically known as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a novel small molecule TTR stabilizer.[1][2] It functions by binding to the thyroxine-binding sites of the TTR tetramer.[3] This binding kinetically stabilizes the tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloid fibril formation.[1][4]
Q2: Which TTR variants are most relevant for L6 efficacy testing?
The choice of TTR variants for L6 efficacy testing depends on the specific research goals. However, starting with the most common and well-characterized amyloidogenic variants is recommended. These include:
-
V122I: Associated primarily with cardiomyopathy and is prevalent in individuals of West African descent.[5][6] It is known to have a destabilized quaternary structure.[7]
-
V30M: The most common variant worldwide, typically associated with polyneuropathy.[1][8] It is characterized by unstable tertiary structure.[5]
-
T60A: A common variant, particularly in individuals of Irish descent, often leading to a mixed phenotype of cardiomyopathy and neuropathy.[5]
Wild-type (WT) TTR should always be included as a baseline control to assess the stabilizing effect of L6 on the non-mutated protein.
Q3: My Thioflavin T (ThT) assay results are inconsistent. What are the common causes and solutions?
Inconsistent ThT assay results are a frequent issue. Here are some common causes and troubleshooting tips:
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | ThT self-aggregation, contaminated reagents, or intrinsic fluorescence of test compounds. | Prepare fresh ThT solution and filter it before use. Use high-purity reagents and run appropriate controls for compound fluorescence.[9] |
| Variability in lag time | Inconsistent seeding, temperature fluctuations, or pipetting errors. | Ensure consistent seed preparation and addition. Use a plate reader with stable temperature control and be precise with pipetting. |
| Low signal-to-noise ratio | Suboptimal ThT concentration, incorrect excitation/emission wavelengths, or low protein concentration. | Optimize ThT concentration (typically 10-25 µM). Use standard wavelengths (Ex: ~440-450 nm, Em: ~480-490 nm) and ensure adequate protein concentration.[9][10] |
| Signal decreases over time | Photobleaching or probe instability. | Reduce the frequency of readings or the excitation light intensity. Ensure the ThT solution is fresh and protected from light.[11] |
Q4: I am having trouble with my Western blot for TTR tetramer stability. What should I check?
Western blotting for TTR stability can be challenging. Here are some troubleshooting suggestions:
| Problem | Potential Cause | Recommended Solution |
| No or weak TTR signal | Inefficient protein transfer, low antibody concentration, or insufficient protein load. | Verify transfer efficiency with a total protein stain (e.g., Ponceau S). Optimize primary and secondary antibody concentrations and incubation times. Increase the amount of protein loaded.[12] |
| High background | Inadequate blocking, insufficient washing, or too high antibody concentration. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps. Reduce the antibody concentration.[13] |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody. Ensure samples are handled on ice and with protease inhibitors to prevent degradation.[12] |
| Smearing of bands | Protein aggregation or degradation. | Prepare fresh samples and consider using a denaturing agent in your loading buffer. Ensure the gel and running buffer are correctly prepared.[12] |
Quantitative Data on TTR Variants
The stability of TTR variants is a critical factor in their amyloidogenicity. The following table summarizes key thermodynamic and kinetic parameters for commonly studied TTR variants.
| TTR Variant | Quaternary Structure Stability (Dissociation) | Tertiary Structure Stability (Monomer Unfolding) | Kinetic Stability (Half-life of Tetramer Dissociation) | Primary Associated Phenotype |
| Wild-Type (WT) | Stable | Stable | ~30-51 hours[7] | Senile Systemic Amyloidosis (late onset) |
| V122I | Destabilized[5][7] | Stable[5] | ~19-25 hours[7] | Cardiomyopathy[5][6] |
| V30M | Stable[5] | Unstable[1][5] | Slower refolding than WT[1] | Polyneuropathy[1][8] |
| T60A | Destabilized[10] | - | - | Mixed Cardiomyopathy & Neuropathy[5] |
Note: Stability data can vary depending on the experimental conditions (e.g., pH, temperature, denaturant concentration).
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of ThT, which increases upon binding to β-sheet-rich structures.
Materials:
-
Purified TTR (WT or variant)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 100 mM potassium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare TTR solutions at the desired concentration in the assay buffer.
-
Add L6 or other test compounds at various concentrations to the TTR solutions. Include a vehicle control (e.g., DMSO).
-
Add ThT to each well to a final concentration of 10-25 µM.
-
To induce aggregation, incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot fluorescence intensity versus time to generate aggregation curves.
TTR Tetramer Stability Assay by Western Blot
This method assesses the ability of L6 to stabilize the TTR tetramer against denaturation.
Materials:
-
Purified TTR (WT or variant)
-
L6 or other test compounds
-
Denaturing agent (e.g., urea)
-
Cross-linking agent (e.g., glutaraldehyde)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-TTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate TTR with L6 or vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Induce tetramer dissociation by adding a denaturing agent (e.g., 4M urea) and incubate.
-
Stop the dissociation and cross-link the TTR subunits by adding glutaraldehyde.
-
Quench the cross-linking reaction.
-
Separate the TTR species (tetramer, monomer) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary and secondary antibodies.
-
Detect the bands using a chemiluminescent substrate and imaging system. The intensity of the tetramer band indicates the degree of stabilization.
TTR Subunit Exchange Assay
This assay directly measures the kinetic stability of the TTR tetramer by monitoring the exchange of subunits between two different TTR populations.
Materials:
-
Untagged TTR (WT or variant)
-
Tagged TTR (e.g., FLAG-tagged)
-
L6 or other test compounds
-
Ion-exchange chromatography system or native gel electrophoresis setup
-
Detection method for tagged and untagged TTR (e.g., Western blot, fluorescence)
Procedure:
-
Mix equimolar amounts of untagged and tagged TTR in the presence of L6 or vehicle control.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction and stop the exchange (e.g., by rapid freezing).
-
Separate the different TTR tetramer species (homotetramers and heterotetramers) using ion-exchange chromatography or native PAGE.
-
Quantify the amount of each species. A slower rate of heterotetramer formation indicates increased kinetic stability.[14]
Visualizations
Caption: L6 stabilization of the TTR tetramer inhibits the amyloid cascade.
Caption: Workflow for assessing the efficacy of L6 on TTR variants.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Structural and thermodynamic characterization of a highly amyloidogenic dimer of transthyretin involved in a severe cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. attrubyhcp.com [attrubyhcp.com]
- 5. Quantification of the Thermodynamically Linked Quaternary and Tertiary Structural Stabilities of Transthyretin and its Disease-Associated Variants–the Relationship between Stability and Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic stability and denaturation kinetics of a benign natural transthyretin mutant identified in a Danish kindred - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Challenges in Synthesizing L6 Derivatives
A Note on "L6 Derivatives": The term "L6 derivatives" is broad and can refer to various chemical structures depending on the research context. For the purpose of providing a specific and actionable technical support guide, this document will focus on challenges related to the synthesis of a representative class of compounds: N-aryl Schiff bases , exemplified by N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, which has been designated as "L6" in some literature.[1] The troubleshooting advice and protocols provided herein are broadly applicable to the synthesis of similar Schiff base derivatives.
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction is not going to completion, and I see starting materials in my TLC analysis. What are the common causes and solutions?
A1: Incomplete conversion is a frequent issue in Schiff base synthesis, primarily because the reaction is an equilibrium process.[2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[2]
-
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction.[2] Alternatively, add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4Å) to the reaction mixture.[2]
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable starting material to push the reaction forward.[2]
-
pH Control: The reaction is often catalyzed by a small amount of weak acid, such as acetic acid, to facilitate the dehydration of the carbinolamine intermediate.[2][3] The optimal pH is typically mildly acidic (pH 4-5).[4][5] However, a too-low pH will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][6]
-
Increase Reaction Time and/or Temperature: Some Schiff base formations are slow and may require prolonged reaction times or heating to reach equilibrium.[4] Monitor the reaction progress by TLC to determine the optimal duration.[4]
-
Q2: My purified Schiff base derivative seems to be degrading over time. How can I improve its stability?
A2: Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis, where the imine bond is cleaved by moisture, reverting the compound to its starting amine and aldehyde.[2][7] Some are also sensitive to heat.[2][7]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. For particularly sensitive compounds, conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Proper Storage: Store the purified product in a sealed container, protected from moisture and light, at a low temperature.[7]
-
Avoid Excessive Heat: During purification by recrystallization, avoid prolonged heating.[7]
-
Q3: I'm having difficulty purifying my L6 derivative. It either oils out during recrystallization or streaks on the silica (B1680970) gel column. What should I do?
A3: Purification of Schiff bases can be challenging due to their polarity and potential instability on acidic silica gel.[7]
-
Troubleshooting Steps for Recrystallization:
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol (B145695), methanol, and mixtures like ethyl acetate (B1210297)/hexane.[2]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation rather than precipitation of an oil.
-
Seeding: If you have a small amount of pure crystal, add it to the cooling solution to induce crystallization.
-
-
Troubleshooting Steps for Column Chromatography:
-
Use Neutral Stationary Phase: If you suspect your compound is degrading on silica gel (which is acidic), consider using neutral alumina (B75360) for chromatography.[7]
-
Optimize Mobile Phase: Use a solvent system that provides a good separation of your product from impurities on a TLC plate before running the column.
-
Dry Loading: If your compound is not very soluble in the column's mobile phase, consider adsorbing it onto a small amount of silica gel or celite and loading it onto the column as a solid.
-
Troubleshooting Guides
Problem: Low Reaction Yield
| Possible Cause | Troubleshooting Suggestion | Relevant Data/Observation |
| Incomplete Reaction | Drive the equilibrium forward by removing water (Dean-Stark trap or desiccants) or using an excess of one reactant.[2] | TLC analysis shows significant amounts of starting materials remaining. |
| Product Decomposition | Use anhydrous solvents and reagents. Avoid excessive heat and prolonged reaction times.[2] | Appearance of new, unexpected spots on the TLC plate over time. |
| Suboptimal pH | Add a catalytic amount of a weak acid (e.g., acetic acid). The ideal pH is typically 4-5.[4][5] | The reaction fails to start or proceeds very slowly. |
| Mechanical Losses | Ensure complete transfer of materials between vessels. During workup, ensure the product is not lost in the aqueous phase. | Lower than expected mass of crude product after initial workup. |
Problem: Product Impurity
| Possible Cause | Troubleshooting Suggestion | Relevant Data/Observation |
| Unreacted Starting Materials | See "Incomplete Reaction" under "Low Reaction Yield". Optimize purification by recrystallization from a suitable solvent or by column chromatography.[2][8] | NMR or Mass Spec data shows the presence of starting aldehyde or amine. |
| Side Reactions | Side reactions can be minimized by controlling the reaction temperature and using the correct catalyst concentration. | Unexpected peaks in NMR or Mass Spec that do not correspond to starting materials or product. |
| Hydrolysis During Workup/Purification | Use anhydrous solvents for extraction and purification. Work quickly and avoid exposure to atmospheric moisture.[2][7] | Appearance of starting material peaks in the NMR of the purified product. |
| Co-eluting Impurities | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina).[7] | A single spot on TLC may contain multiple compounds. Broader peaks in HPLC analysis. |
Experimental Protocols
Synthesis of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine
This protocol is adapted from the synthesis of the titular compound in "Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine".[1]
-
Reaction Setup:
-
Dissolve 2,4-dichlorobenzaldehyde (B42875) (1 mmol, 175.01 mg) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
To this solution, add 3-methylaniline (1 mmol, 107.15 mg).[1]
-
-
Reaction:
-
Reflux the reaction mixture for 3-5 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate 9:1).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
If a precipitate forms, collect the solid by vacuum filtration.[3]
-
Wash the solid with cold ethanol to remove unreacted starting materials.[3]
-
Recrystallize the crude product from absolute ethanol to obtain the purified N-(2,4-dichlorobenzylidene)-3-methylbenzenamine as yellow crystals.[3]
-
-
Characterization:
-
The expected product should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[1]
-
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(2,4-dichlorobenzylidene)-3-methylbenzenamine | 264.14 | ~85 | 94-96 |
Data is representative and may vary based on experimental conditions.
Visualizations
Experimental Workflow: Synthesis and Purification of L6 Derivatives
Caption: A typical workflow for the synthesis and purification of N-aryl Schiff bases.
Hypothesized Signaling Pathway Inhibition by an L6 Derivative
Many Schiff base derivatives have been investigated for their anticancer properties.[10][11] This diagram illustrates a hypothesized mechanism where a synthesized L6 derivative inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a synthesized L6 derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. globalconference.info [globalconference.info]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting L6 Fibrillization Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in L6 fibrillization assays. The guides are presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Thioflavin T (ThT) fluorescence assay shows no increase in signal, or the signal is very low. What are the possible causes?
Answer:
A lack of or low ThT fluorescence signal suggests that fibrillization has not occurred or is below the detection limit of the assay. Several factors related to protein preparation, assay conditions, and reagents can contribute to this issue.
Troubleshooting Steps & Potential Causes:
-
Protein Integrity and Concentration:
-
Protein Degradation: Ensure the protein of interest is intact and not degraded. Run an SDS-PAGE to verify the protein's molecular weight and purity.
-
Inaccurate Concentration: The protein concentration might be too low to form fibrils within the experimental timeframe. Verify the protein concentration using a reliable method like a BCA assay or UV-Vis spectroscopy.[1] The minimal concentration for fibril formation can vary significantly between proteins.[2]
-
Pre-existing Aggregates: The starting material should be monomeric. Pre-existing aggregates can interfere with nucleation and elongation dynamics. It is recommended to filter or centrifuge the protein solution before initiating the assay to remove any initial seeds.[1][3]
-
-
Assay Conditions:
-
Buffer Composition: The pH and ionic strength of the buffer are critical for fibrillization.[1][4] Ensure the buffer pH is optimal for your protein and is stable throughout the experiment. Small variations can significantly alter aggregation kinetics.[1]
-
Temperature: Fibrillization is a temperature-dependent process.[2][5][6] Confirm that the incubation temperature is appropriate for your protein and is consistently maintained.
-
Agitation: Agitation (shaking or stirring) can dramatically accelerate fibril formation by promoting nucleation and fragmentation.[2][3][7] If the assay is performed under quiescent (still) conditions, the lag phase may be significantly longer.[6]
-
-
Reagent Quality:
-
ThT Solution: Prepare fresh Thioflavin T solution and filter it before use. ThT can degrade over time, leading to a weaker signal.
-
Compound Interference: If testing inhibitors or promoters, the compound itself might interfere with the ThT fluorescence.[8][9] Test for any intrinsic fluorescence of the compound or quenching effects in control experiments.
-
Experimental Protocol: Verifying Protein Monomeric State
A common and effective method to ensure a monomeric starting solution is through size exclusion chromatography (SEC).
| Step | Procedure |
| 1. Column Equilibration | Equilibrate a suitable SEC column with at least two column volumes of the assay buffer at a consistent flow rate until a stable baseline is achieved.[4] |
| 2. Sample Preparation | Filter the protein sample through a 0.22 µm syringe filter to remove large, insoluble aggregates.[4] |
| 3. Injection & Elution | Inject a defined volume of the filtered sample onto the column and elute with the assay buffer at a constant flow rate.[4] |
| 4. Detection & Analysis | Monitor the elution profile using a UV detector (typically at 280 nm). The appearance of a single peak corresponding to the monomeric protein confirms the desired starting material. Earlier eluting peaks indicate the presence of oligomers or larger aggregates.[4] |
Logical Troubleshooting Workflow for No/Low ThT Signal
Caption: Troubleshooting flowchart for absent or low ThT fluorescence signal.
FAQ 2: The lag phase of my fibrillization assay is highly variable between replicates. How can I improve reproducibility?
Answer:
High variability in the lag phase is a common challenge in fibrillization assays and is often attributed to the stochastic nature of primary nucleation.[3] Several factors can be controlled to enhance reproducibility.
Troubleshooting Steps & Potential Causes:
-
Inconsistent Seeding:
-
Pre-existing Aggregates: The most common cause of variability is the presence of minute, undetectable amounts of pre-formed aggregates (seeds) in the starting monomer solution.[1] These seeds can bypass the nucleation phase, leading to inconsistent lag times. Always prepare fresh monomeric protein and remove any pre-existing aggregates by filtration or ultracentrifugation immediately before starting the assay.[3]
-
Contamination: Dust particles or other contaminants can act as nucleation surfaces. Use filtered buffers and work in a clean environment.
-
-
Assay Conditions:
-
Agitation: Inconsistent agitation is a major source of variability.[3][7] Ensure that the shaking speed and method (e.g., orbital vs. linear) are consistent across all wells and plates. The use of glass beads in each well can significantly improve reproducibility in plate reader-based assays.[3][7]
-
Temperature and pH Fluctuations: Small variations in temperature or pH can significantly impact nucleation rates.[2] Ensure uniform temperature across the plate and stable buffer pH.
-
Plate Effects: The surface of the microplate can influence fibrillization. Use low-binding plates to minimize surface-catalyzed nucleation. Also, be aware of edge effects; wells on the outer edges of a plate may experience different temperature and evaporation rates.
-
-
Pipetting and Mixing:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of all components, especially the protein solution.
-
Incomplete Mixing: Ensure thorough but gentle mixing of the reaction components at the start of the assay.
-
Improving Reproducibility: Key Parameter Control
| Parameter | Recommendation | Rationale |
| Protein Prep | Ultracentrifuge or filter (0.22 µm) monomer stock immediately before use. | Removes pre-existing seeds that cause variable nucleation.[3] |
| Agitation | Use orbital shaking with glass beads in each well of a 96-well plate.[3][7] | Provides consistent and vigorous agitation, reducing the stochasticity of nucleation.[7] |
| Temperature | Maintain a constant 37°C throughout the experiment. | Fibrillization kinetics are highly sensitive to temperature.[2][6] |
| Plate Type | Use non-binding, black, clear-bottom 96-well plates. | Minimizes protein adsorption to the well surface and reduces background fluorescence.[3] |
The Nucleation-Elongation Process
Caption: Simplified pathway of amyloid fibril formation.
FAQ 3: I am observing a decrease in ThT fluorescence after the plateau phase. What does this signify?
Answer:
A decrease in ThT fluorescence after reaching a maximum is an uncommon but reported phenomenon. It can indicate several possibilities related to the structural evolution of the aggregates or assay artifacts.
Troubleshooting Steps & Potential Causes:
-
Formation of Larger, Insoluble Aggregates:
-
The mature fibrils may be assembling into larger, more compact structures or precipitating out of solution. This can reduce the number of ThT binding sites accessible to the dye, leading to a decrease in the overall fluorescence signal.
-
Verification: Use techniques like dynamic light scattering (DLS) or analytical ultracentrifugation to assess the size distribution of aggregates over time.[4] Visual inspection for precipitation can also be informative.
-
-
Structural Rearrangement of Fibrils:
-
The fibrils might undergo a structural rearrangement into a thermodynamically more stable, but less ThT-receptive, conformation.
-
-
ThT Photobleaching or Degradation:
-
If the fluorescence is being read very frequently over a long period, photobleaching of the ThT dye could contribute to a signal decrease.[10]
-
Verification: Run a control with pre-formed fibrils and ThT under the same measurement conditions but without the monomeric protein to assess signal stability.
-
Experimental Protocol: Thioflavin T (ThT) Fibrillization Assay
This protocol outlines a standard ThT assay for monitoring fibrillization kinetics in a 96-well plate format.
| Step | Procedure |
| 1. Reagent Preparation | Prepare a concentrated stock solution of the protein of interest and ensure it is monomeric. Prepare a stock solution of ThT (e.g., 2.5 mM in water) and filter it.[11] |
| 2. Plate Setup | In a 96-well, black, clear-bottom plate, add the appropriate buffer, test compounds (if any), and the monomeric protein solution to the desired final concentrations. Include a buffer-only blank and a protein-only positive control.[11] |
| 3. Initiation & Incubation | Add the ThT working solution to each well (e.g., to a final concentration of 25 µM). Seal the plate to prevent evaporation. Incubate the plate at 37°C with continuous gentle shaking.[11] |
| 4. Fluorescence Reading | Monitor the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 482 nm, respectively.[11] |
FAQ 4: How do I properly culture and differentiate L6 myoblasts for my experiments?
Answer:
Properly maintaining and differentiating L6 cells is crucial for obtaining reliable and reproducible results. L6 myoblasts fuse to form multinucleated myotubes, and their differentiation capacity can decline with high passage numbers.[12][13]
L6 Cell Culture and Differentiation Protocols
Culture of L6 Myoblasts:
| Parameter | Recommendation |
| Growth Medium | Dulbecco's Modified Eagle's Medium (DMEM) with 4500 mg/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[12] |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator.[12] |
| Subculturing | Subculture before cells become confluent to preserve their differentiation potential.[13] Use Trypsin-EDTA to detach cells, and avoid harsh agitation to prevent clumping.[12][14] A subcultivation ratio of 1:20 to 1:40 is recommended.[12] |
| Freezing | Freeze cells at low passage numbers in a medium containing 95% FBS and 5% DMSO.[12] |
Differentiation into Myotubes:
| Step | Procedure |
| 1. Seeding | Seed L6 myoblasts in culture plates and allow them to grow to confluence in the growth medium. |
| 2. Induction | Once confluent, replace the growth medium with differentiation medium: DMEM containing 2% Fetal Bovine Serum[15] or 2% Horse Serum.[16] |
| 3. Incubation | Incubate the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days.[16] Fully differentiated myotubes will be elongated and multinucleated. |
L6 Cell Differentiation Workflow
Caption: Workflow for the differentiation of L6 myoblasts into myotubes.
References
- 1. 3 Common Considerations When Characterising Amyloid Fibrils and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simulations of nucleation and elongation of amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quiescent Elongation of α-Synuclein Pre-form Fibrils Under Different Solution Conditions [frontiersin.org]
- 7. Strategies to increase the reproducibility of protein fibrillization in plate reader assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bcrj.org.br [bcrj.org.br]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. smujo.id [smujo.id]
Validation & Comparative
A Head-to-Head Comparison of TTR Stabilizers: L6 and Tafamidis for V30M Transthyretin Amyloidosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transthyretin (TTR) stabilizers L6 and tafamidis (B1682582) in the context of the V30M TTR mutation, a common cause of hereditary amyloidosis. This comparison is based on available experimental data to inform research and development efforts in the field.
Transthyretin amyloidosis (ATTR) is a progressive disease characterized by the misfolding and aggregation of the TTR protein. The V30M mutation is a prevalent and well-studied variant that destabilizes the TTR tetramer, leading to its dissociation into monomers that misfold and form amyloid fibrils. Stabilizing the native tetrameric structure of TTR is a key therapeutic strategy. This guide focuses on a comparative analysis of two such stabilizers: tafamidis, an approved therapeutic for ATTR, and L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione), a novel investigational compound.
Mechanism of Action
Both tafamidis and L6 are small molecule stabilizers that bind to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's quaternary structure, increasing the kinetic barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis. By preventing the formation of amyloidogenic monomers, these stabilizers aim to halt the progression of the disease.
The general mechanism of TTR stabilization by small molecules is depicted in the following pathway:
Comparative Experimental Data
While direct head-to-head studies under identical conditions are limited, the available data allows for a comparative assessment of L6 and tafamidis in stabilizing the V30M TTR variant.
| Parameter | TTR Stabilizer L6 | Tafamidis | Reference |
| Binding Affinity (Kd) to V30M-TTR | 0.062 ± 0.013 µM | Higher than L6 (exact value not specified in the same study) | [1] |
| Inhibition of V30M TTR Monomer Formation | Effective at 10 µM in a cell-based assay | Well-established stabilization | [2] |
| Inhibition of V30M TTR Fibril Formation (ThT Assay) | Demonstrated inhibition | EC50 of 2.7–3.2 μM | [2][3] |
Note: The binding affinity data for L6 is from a study that states it has a stronger affinity than tafamidis for V30M-TTR. The EC50 for tafamidis is from a separate study and is provided for context.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
TTR Fibril Formation Assay (Thioflavin T)
This assay quantifies the extent of amyloid fibril formation by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Protocol:
-
Protein Preparation: Recombinant V30M TTR is incubated in an acidic buffer (e.g., 200 mM acetate buffer, pH 4.4) to promote fibril formation.[2]
-
Incubation with Stabilizer: The TTR solution is incubated with varying concentrations of the stabilizer (L6 or tafamidis) or a vehicle control.
-
Fibrillogenesis: The samples are incubated at 37°C for a defined period (e.g., 72 hours) to allow for amyloid fibril formation.[2]
-
ThT Staining: A solution of Thioflavin T is added to the samples.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively. A decrease in fluorescence intensity in the presence of the stabilizer indicates inhibition of fibril formation.[4][5][6]
Urea-Mediated TTR Denaturation Assay
This assay assesses the ability of a compound to stabilize the TTR tetramer against chemical denaturation by urea (B33335). The amount of remaining intact tetramer is quantified, often by Western blot.
Protocol:
-
Sample Preparation: Plasma samples containing TTR are incubated with the stabilizer compound or a control.
-
Denaturation: Urea is added to the samples to a final concentration that induces TTR tetramer dissociation (e.g., 4.8 M). The samples are then incubated for a set period (e.g., 48 hours).[4]
-
Cross-linking (optional): Glutaraldehyde can be used to cross-link the remaining intact tetramers.[4]
-
SDS-PAGE and Western Blot: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size. The proteins are then transferred to a membrane and probed with an antibody specific for TTR.
-
Quantification: The intensity of the band corresponding to the TTR tetramer is quantified to determine the degree of stabilization conferred by the compound. An increase in the tetramer band in the presence of the stabilizer indicates its stabilizing effect.
Summary and Future Directions
For researchers in this field, further studies directly comparing L6 and tafamidis using standardized in vitro and in vivo models of V30M TTR amyloidosis would be of great value. Such studies should include a comprehensive assessment of their pharmacokinetic and pharmacodynamic properties to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.
References
- 1. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIS-FURAN DERIVATIVES AS TRANSTHYRETIN (TTR) STABILIZERS AND AMYLOID INHIBITORS FOR THE TREATMENT OF FAMILIAL AMYLOID POLYNEUROPATHY (FAP) - Patent 3307723 [data.epo.org]
- 3. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T Assay [protocols.io]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption [mdpi.com]
Unveiling the In Vitro Efficacy of L6 and Acoramidis in Transthyretin Stabilization
For researchers and professionals in drug development, the quest for potent transthyretin (TTR) stabilizers is a critical frontier in the fight against TTR amyloidosis (ATTR). This guide provides a detailed in vitro comparison of two such compounds: the novel small molecule L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) and the clinical-stage investigational drug acoramidis (B605222) (AG10). By examining their mechanisms of action and performance in key experimental assays, this document offers valuable insights into their potential as therapeutic agents.
Executive Summary
Both L6 and acoramidis demonstrate the ability to stabilize the tetrameric structure of transthyretin in vitro, a crucial mechanism for preventing the protein's dissociation into amyloidogenic monomers. While acoramidis has been extensively characterized and shows near-complete TTR stabilization in various assays, L6 has emerged from virtual screening and initial biochemical testing as a promising candidate. This guide will delve into the available quantitative data, experimental methodologies, and the underlying molecular interactions of both compounds.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of TTR stabilizers is primarily assessed by their ability to prevent the dissociation of the TTR tetramer under denaturing conditions. The following table summarizes the available quantitative data for L6 and acoramidis from key in vitro assays.
| In Vitro Assay | L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) | Acoramidis (AG10) |
| TTR Stabilization (Western Blot) | At 10 µM, L6 inhibited the formation of V30M TTR monomer, indicating tetramer stabilization.[1] | At its target clinical trough concentration (10 µM), acoramidis resulted in 93 ± 14% TTR stabilization in patient plasma samples.[2] |
| Inhibition of Amyloid Fibril Formation (Thioflavin T Assay) | L6 at 10 µM and 30 µM suppressed amyloid fibril formation of wild-type TTR.[1] | Data not available in a directly comparable format. |
| TTR Binding (Fluorescent Probe Exclusion Assay) | Data not available. | Acoramidis bound to serum TTR to a greater extent (103 ± 13%) than tafamidis (B1682582) at its peak clinical concentration.[2] |
| TTR Subunit Exchange Rate | Data not available. | At plasma concentrations of ~10–15 μM, acoramidis lowered the TTR tetramer dissociation rate to approximately 4% of normal.[3] |
Mechanism of Action: Stabilizing the TTR Tetramer
Both L6 and acoramidis function by binding to the thyroxine-binding sites of the TTR tetramer. This binding event reinforces the protein's quaternary structure, making it less prone to dissociation.
Acoramidis is designed to mimic the stabilizing effects of the naturally occurring T119M TTR variant. It achieves this by forming hydrogen bonds within the thyroxine-binding pocket, leading to a highly stable TTR-ligand complex. This results in near-complete TTR stabilization as observed in vitro.[4]
Similarly, X-ray crystallography has revealed that L6 also binds to the T4 binding pocket of TTR.[5] This interaction is responsible for its observed ability to prevent the dissociation of the TTR tetramer into monomers.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are the protocols for the key experiments cited in this guide.
TTR Stabilization Assay (Western Blot) for L6
-
Cell Culture: HEK293 cells stably expressing the V30M TTR variant were cultured in DMEM with 10% fetal bovine serum and 2% antibiotics.[1]
-
Compound Incubation: Cells were incubated with 10 µM of L6 for 24 hours.[1]
-
Sample Collection and Analysis: The culture media was collected and analyzed by Western blotting using an anti-TTR antibody to detect the presence of TTR monomers and dimers.[1]
TTR Stabilization Assay (Western Blot) for Acoramidis
-
Sample Source: Plasma samples were obtained from patients with variant transthyretin amyloidosis.[2]
-
Compound Incubation: Acoramidis was added to the plasma samples at its target clinical trough concentration of 10 µM.[2]
-
Analysis: Western blot was used to quantify the persistence of tetrameric TTR under conditions of accelerated dissociation.[2]
Thioflavin T (ThT) Amyloid Fibril Formation Assay for L6
-
Protein Preparation: Recombinant wild-type (WT) or V30M TTR (0.2 mg/ml) was used.[1]
-
Incubation Conditions: The protein was incubated for 72 hours at 37°C in 200 mM acetate (B1210297) buffer (pH 3.8 for WT TTR; pH 4.4 for V30M TTR) with varying concentrations of L6.[1]
-
Fluorescence Measurement: Thioflavin T was added to the samples, and fluorescence was measured to quantify the amount of amyloid fibril formation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Structural stabilization of transthyretin by a new compound, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapies for Transthyretin Amyloidosis: A Comparative Analysis of the Novel Stabilizer L6 and Diflunisal
A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental evaluation of L6, a novel transthyretin stabilizer, in combination with the established drug diflunisal (B1670566).
Transthyretin (TTR) amyloidosis (ATTR) is a progressive disease resulting from the destabilization of the TTR protein.[1] The dissociation of the TTR tetramer into monomers leads to misfolding and aggregation into amyloid fibrils that deposit in various organs, most notably the heart and nerves.[2] A primary therapeutic strategy is the kinetic stabilization of the TTR tetramer, which prevents its dissociation.[3] Diflunisal, a non-steroidal anti-inflammatory drug, is a known TTR stabilizer that has demonstrated efficacy in slowing the progression of ATTR polyneuropathy.[4][5] This guide provides a comparative analysis of a novel TTR stabilizer, designated L6, and its potential synergistic effects when used in combination with diflunisal.
Comparative Efficacy of L6, Diflunisal, and Combination Therapy
The following tables summarize the hypothetical in vitro and in vivo data for L6, diflunisal, and their combination. This data is intended to be illustrative of the types of comparisons necessary for evaluating novel TTR stabilizers.
| Compound(s) | TTR Binding Affinity (Kd, nM) | TTR Stabilization (EC50, µM) | Plasma TTR Concentration Increase (%) |
| L6 | 15 | 2.5 | 45% |
| Diflunisal | 407[6] | 10 | 25%[7] |
| L6 + Diflunisal | N/A | 1.8 | 60% |
| Lower values indicate higher affinity and potency. |
| Compound(s) | Inhibition of Fibril Formation (%) | Neuropathy Score Improvement (%) | Cardiac Function Improvement (Ejection Fraction %) |
| L6 | 95 | 50 | 5 |
| Diflunisal | 80 | 35 | 3 |
| L6 + Diflunisal | 99 | 65 | 7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TTR stabilizers. Below are protocols for key experiments.
TTR Stability Assay by Western Blot
This assay quantifies the amount of stabilized TTR tetramer after chemical denaturation.
-
Incubation: Recombinant wild-type TTR is incubated with the test compound (L6, diflunisal, or combination) at a 1:10 molar ratio for 1 hour at 37°C.[8]
-
Denaturation: 6M urea (B33335) is added to the samples, followed by overnight incubation at 37°C to induce tetramer dissociation.[8]
-
Cross-linking: Glutaraldehyde (2.5%) is added for 4 minutes to cross-link the remaining TTR tetramers. The reaction is stopped with sodium borohydride.[8]
-
Electrophoresis and Blotting: Samples are run on an SDS-PAGE gel and transferred to a nitrocellulose membrane.[8]
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody against human TTR, followed by a horseradish peroxidase-conjugated secondary antibody.[8]
-
Visualization: The blot is developed using a chemiluminescence substrate, and the bands corresponding to the TTR tetramer and monomer are quantified.[8]
TTR Subunit Exchange Assay
This method measures the kinetic stability of TTR in a more physiological setting like human plasma.[9][10][11]
-
Reaction Initiation: A substoichiometric amount of FLAG-tagged TTR homotetramers is added to human plasma containing endogenous TTR and the test compounds.[9][10]
-
Time-course Sampling: Aliquots are taken at various time points as the tagged and untagged subunits exchange.[9][10]
-
Reaction Arrest: A fluorogenic small molecule is added to each aliquot to stop further subunit exchange and fluorescently label the TTR tetramers.[9][10]
-
Quantification: The different TTR species (fully tagged, partially tagged, and untagged) are separated by ion exchange chromatography and quantified by fluorescence.[9] The rate of subunit exchange is inversely proportional to the kinetic stability of the TTR tetramer.[12][13]
Isoelectric Focusing (IEF) for TTR Stability
IEF can be used to assess the conformational stability of TTR variants.[14][15]
-
Sample Preparation: Patient serum is incubated with and without the test compounds.
-
Focusing: The samples are applied to an IEF gel with a specific pH range (e.g., 4.0-7.0) in the presence of urea.
-
Immunoblotting: After focusing, the proteins are transferred to a membrane and immunoblotted for TTR. Aberrant banding patterns can indicate TTR instability.[14]
Visualizing Mechanisms and Workflows
TTR Stabilization Pathway
The following diagram illustrates the mechanism of TTR stabilization by small molecules like L6 and diflunisal.
Experimental Workflow for Stabilizer Comparison
This diagram outlines the experimental process for comparing the efficacy of TTR stabilizers.
References
- 1. attrubyhcp.com [attrubyhcp.com]
- 2. researchgate.net [researchgate.net]
- 3. hcplive.com [hcplive.com]
- 4. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of long-term diflunisal administration in hereditary transthyretin (ATTR) amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. TTR Stability Assay [bio-protocol.org]
- 9. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New sequence variants in patients affected by amyloidosis show transthyretin instability by isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple screening test for variant transthyretins associated with familial transthyretin amyloidosis using isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Transthyretin (TTR) Stabilizer Binding Affinities
Transthyretin (TTR) amyloidosis is a progressive disease driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[1] Kinetic stabilizers are small molecules that bind to the thyroxine-binding sites on the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[2][3] This guide provides a head-to-head comparison of the binding affinities of key TTR stabilizers, supported by experimental data, to aid researchers and drug development professionals.
Quantitative Data Summary
The binding affinity of a stabilizer to TTR is a critical determinant of its potency. This affinity is often expressed as the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes the binding affinities of prominent TTR stabilizers determined by various biophysical methods.
| Stabilizer | Method | Binding Affinity (Kd) | Reference |
| Acoramidis (B605222) (AG10) | MST | 26 ± 7 nM | [4] |
| SPR | 7-fold higher affinity than tafamidis | [4] | |
| ITC | 4.8 ± 1.9 nM | [5] | |
| Tafamidis | MST | 105 ± 21 nM | [4] |
| ITC | Kd1 ~2 nM, Kd2 ~200 nM (negative cooperativity) | [6] | |
| ITC | 4.4 ± 1.3 nM | [5] | |
| Tolcapone | - | Higher affinity than tafamidis | [6] |
| Diflunisal | - | 72.5 nM | [7] |
Key Insights from the Data:
-
Acoramidis (AG10) consistently demonstrates a high binding affinity for TTR. Microscale Thermophoresis (MST) data shows a 4-fold higher binding affinity for acoramidis compared to tafamidis.[4] Furthermore, Surface Plasmon Resonance (SPR) analysis indicates a 7-fold higher affinity for acoramidis over tafamidis.[4]
-
Tafamidis is an effective stabilizer that exhibits negative cooperativity, meaning the binding of the first molecule to one of the two binding sites on the TTR tetramer reduces the affinity for the second molecule.[6]
-
Tolcapone has been shown to bind to TTR with higher affinity and stabilize it more effectively than tafamidis.[6]
-
Diflunisal , a repurposed NSAID, also stabilizes TTR, though its binding affinity is generally more modest compared to newer, specifically designed stabilizers.[8] Despite this, it can be an effective stabilizer due to the high plasma concentrations achieved with oral dosing.[8]
Experimental Protocols
The binding affinities presented above were determined using several key biophysical techniques. Understanding these methodologies is crucial for interpreting the data.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions.[9][10]
-
Principle: One molecule (the ligand, e.g., TTR) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the stabilizer) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11]
-
Procedure:
-
Immobilization: Purified human TTR is immobilized on a sensor chip.[12]
-
Association: The TTR stabilizer is injected at various concentrations and flows over the chip, allowing for binding to the immobilized TTR. The rate of signal increase provides the association rate constant (kon).[4][13]
-
Dissociation: A buffer solution without the stabilizer is flowed over the chip, causing the bound stabilizer to dissociate. The rate of signal decrease provides the dissociation rate constant (koff).[4][13]
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[13]
-
Microscale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient to quantify binding affinities in solution.[14][15][16]
-
Principle: A temperature gradient is induced by an infrared laser. The movement of molecules along this gradient is dependent on their size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target molecule, these properties change, leading to a different thermophoretic movement, which is detected by a change in fluorescence.[14][16]
-
Procedure:
-
Labeling: TTR is fluorescently labeled.[13]
-
Titration: A constant concentration of labeled TTR is mixed with a serial dilution of the TTR stabilizer.[15]
-
Measurement: The samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as the temperature gradient is applied.[13]
-
Data Analysis: The normalized fluorescence is plotted against the logarithm of the ligand concentration, and the resulting binding curve is fitted to determine the Kd.[15]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[17][18][19]
-
Principle: ITC measures the heat change (enthalpy, ΔH) that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS) of the interaction in a single experiment.[18][20]
-
Procedure:
-
Sample Preparation: The TTR protein is placed in the sample cell of the calorimeter, and the TTR stabilizer is loaded into a titration syringe. Both must be in identical, degassed buffers to minimize heats of dilution.[18][21]
-
Titration: The stabilizer is injected in small, precise aliquots into the TTR solution.[17]
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon binding.[18]
-
Data Analysis: The heat released after each injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to calculate Kd, n, and ΔH.[20]
-
Visualizing TTR Stabilization
The following diagrams illustrate the TTR amyloid cascade and the mechanism of action for TTR stabilizers.
References
- 1. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]
- 2. researchgate.net [researchgate.net]
- 3. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
Validating L6 Binding to Transthyretin Mutants: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a progressive disease driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. Small molecule stabilizers that bind to the thyroxine (T4) binding sites of the TTR tetramer are a promising therapeutic strategy. This guide provides a comparative analysis of the crystallographic validation of L6, a potential TTR stabilizer, binding to wild-type TTR and discusses the broader context of validating ligand binding to amyloidogenic TTR mutants. While crystallographic data for the L6-TTR mutant complex is not publicly available, this guide utilizes data from other small molecule stabilizers in complex with common TTR mutants to illustrate the principles and methodologies.
Crystallographic Validation of L6 Binding to Wild-Type TTR
X-ray crystallography provides high-resolution structural information on the binding mode of ligands to their target proteins. The crystal structure of wild-type TTR in complex with L6 (PDB ID: 5AYT) has been determined at a resolution of 1.40 Å, revealing the precise interactions that contribute to the stabilization of the TTR tetramer.[1]
L6 binds within the T4 binding pocket of TTR, forming key interactions with amino acid residues from different subunits, thereby bridging them and stabilizing the tetrameric structure.
Key Interactions of L6 with Wild-Type TTR:
-
Hydrogen Bonds: The hydroxyl group of L6 forms hydrogen bonds with the side chains of K15 residues from two different monomers. The carbonyl group of L6 is involved in a hydrogen-bond network with S117 and T119 via a water molecule.[1]
-
CH/π Interactions: The benzene (B151609) ring of L6 engages in CH/π interactions with the side chains of L17 and A108.[1]
These interactions collectively anchor L6 within the binding pocket, providing a structural basis for its stabilizing effect on the TTR tetramer.
Comparison of Ligand Binding to TTR Mutants: A Crystallographic Perspective
While specific crystallographic data for L6 binding to TTR mutants is not available in the Protein Data Bank, analysis of other small molecule stabilizers complexed with common amyloidogenic mutants, such as V30M and L55P, provides valuable insights into the structural consequences of mutations on ligand binding.
| Complex | PDB ID | Resolution (Å) | Key Findings |
| WT TTR - L6 | 5AYT | 1.40 | L6 binds in the T4 pocket, stabilized by hydrogen bonds with K15, S117, and T119, and CH/π interactions with L17 and A108.[1] |
| V30M TTR - Pterostilbene | 8W46 | 1.35 | The ligand binds in the T4 binding pocket, demonstrating that the V30M mutation does not preclude small molecule binding. The overall tetrameric structure is maintained.[2] |
| V30M TTR - Genistein (B1671435) | 3KGT | 1.95 | The binding mechanism of genistein to V30M TTR differs from that to wild-type TTR, highlighting that mutations can induce conformational changes that affect ligand recognition.[3] |
| L55P TTR - Zn2+ | 3SSG | 2.00 | The L55P mutation induces local structural changes. In this structure, zinc ions mediate crystal packing, forming a cross-β-like arrangement, which may offer insights into amyloid formation.[4][5] This structure does not contain a small molecule stabilizer in the T4 pocket. |
Alternative Methods for Validating L6 Binding to TTR Mutants
While crystallography provides unparalleled structural detail, other biophysical techniques are essential for a comprehensive validation of ligand binding, especially for determining binding affinities and kinetics.
| Technique | Information Provided | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6][7] | Provides a complete thermodynamic profile of the interaction in solution. Label-free. | Requires relatively large amounts of pure protein and ligand. May not be suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (association and dissociation rates, kon and koff), and binding affinity (Kd).[8][9] | Real-time analysis of binding events. High sensitivity. Requires smaller amounts of analyte than ITC. | Requires immobilization of one binding partner, which may affect its conformation and activity. Mass transport limitations can affect kinetic measurements. |
| Fluorescence Polarization (FP) | Binding affinity (Kd) through a competitive binding assay.[10] | High-throughput screening compatible. Homogeneous assay format. | Requires a fluorescently labeled probe. Indirect measurement of binding. |
Experimental Protocols
Protein Expression and Purification of TTR Mutants
Recombinant human TTR mutants (e.g., V30M, L55P) are typically expressed in E. coli. The protein is then purified to homogeneity using a combination of chromatographic techniques, such as ion exchange, hydrophobic interaction, and size-exclusion chromatography. Protein purity should be assessed by SDS-PAGE and mass spectrometry.
X-ray Crystallography
-
Crystallization: Crystals of the TTR mutant-L6 complex are grown using vapor diffusion methods (hanging or sitting drop).[11] A solution of purified TTR mutant is mixed with a solution containing L6 and a precipitant (e.g., polyethylene (B3416737) glycol, salts). The mixture is equilibrated against a reservoir of the precipitant solution, allowing for slow protein precipitation and crystal formation.
-
Data Collection: A single crystal is mounted and cryo-cooled in a stream of liquid nitrogen.[12] X-ray diffraction data are collected at a synchrotron source.[13]
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved by molecular replacement using a known TTR structure as a search model. The initial model is then refined against the experimental data, and the ligand (L6) is built into the electron density map.[14]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified TTR mutant and L6 are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[15] The concentrations of the protein and ligand are accurately determined.
-
Titration: The TTR mutant solution is placed in the sample cell of the calorimeter, and the L6 solution is loaded into the injection syringe.[16]
-
Data Analysis: A series of small injections of L6 into the protein solution is performed. The heat change associated with each injection is measured. The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]
Surface Plasmon Resonance (SPR)
-
Chip Immobilization: Wild-type or mutant TTR is immobilized onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling.[17]
-
Binding Analysis: A series of concentrations of L6 in a suitable running buffer are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound L6, is monitored in real-time.[8]
-
Data Analysis: The association and dissociation phases are recorded. The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[18]
Visualizing the Validation Workflow
Caption: Experimental workflow for validating L6 binding to TTR mutants.
Logical Relationship of Validation Techniques
Caption: Interrelationship of techniques for validating ligand-protein interactions.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioradiations.com [bioradiations.com]
Cross-Validation of L6 Efficacy: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic monoclonal antibodies requires rigorous validation of their efficacy across a spectrum of preclinical assays. The murine monoclonal antibody L6, and its chimeric counterpart chL6, target the L6 antigen, a cell surface glycoprotein (B1211001) overexpressed on various carcinomas, including lung, breast, colon, and prostate cancer.[1][2][3] The antibody's primary mechanisms of action are believed to be Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3]
This guide provides a comparative overview of the different assay formats used to evaluate the efficacy of the L6 antibody. By cross-validating results from biochemical, cell-based, and in vivo models, researchers can build a comprehensive profile of the antibody's therapeutic potential, ensuring that promising in vitro activity translates to in vivo outcomes.
Data Presentation: Summary of L6 Efficacy Across Assay Formats
The following table summarizes the key findings for the L6 antibody across various validation methods. Due to the nature of available public data, a direct quantitative comparison of metrics like binding affinity (Kd) versus cytotoxic potency (EC50) is challenging. However, the table provides a consolidated view of the outcomes achieved in each major assay category.
| Assay Category | Specific Assay | Purpose | Key Quantitative & Qualitative Findings | Relevant Cell Lines |
| Biochemical Assays | ELISA / Radioimmunoassay | To confirm and quantify the binding of L6 to its target antigen. | Strong binding to PC3 and DU145 prostate cancer cell lysates; 66% binding to live PC3 cells observed.[4][5] Chimeric L6 (chL6) demonstrated binding properties identical to the murine parent.[6] | PC3, DU145 |
| Cell-Based Assays | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | To measure the ability of L6 to recruit immune effector cells (e.g., NK cells) to kill target cancer cells. | L6 is known to mediate ADCC.[3] In a clinical trial setting, ADCC from patient mononuclear cells was significantly elevated after treatment with L6 and IL-2.[7] | High L6 Antigen Expressors (e.g., CL1-5, PC3) |
| Cell-Based Assays | Complement-Dependent Cytotoxicity (CDC) | To measure the ability of L6 to activate the complement cascade, leading to the lysis of target cancer cells. | L6 is described as effecting CDC with human complement.[3] | High L6 Antigen Expressors (e.g., CL1-5, PC3) |
| Cell-Based Assays | Cell Migration / Invasion Assay | To assess the impact of L6 on the metastatic potential of cancer cells. | L6 antibody significantly reduced the migration and invasiveness of highly invasive CL1-5 lung carcinoma cells.[4][8] | CL1-0, CL1-5 |
| In Vivo Models | Xenograft Tumor Model | To evaluate the anti-tumor activity and survival benefit of L6 in a living organism. | Radioimmunotherapy with ⁹⁰Y-labeled chL6 in mice with PC3 xenografts resulted in a 100% response rate at effective doses.[4] All mice in the highest dose group survived the 84-day study, compared to 13% of untreated controls.[4] | PC3 |
| In Vivo Models | Biodistribution Study | To determine the localization and tumor-targeting ability of L6 in vivo. | Approximately 10% of the injected dose of ¹²⁵I-L6 specifically bound to prostate cancer xenografts in nude mice.[4][5] | PC3, DU145 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms of action relevant to the evaluation of L6 efficacy.
Experimental Protocols
Detailed methodologies for key assays are provided below. These represent standardized protocols adapted for the evaluation of the L6 antibody.
Protocol 1: Cell-Surface Binding ELISA
This protocol determines the binding of the L6 antibody to target cells expressing the L6 antigen.
-
Cell Plating: Seed L6 antigen-positive cells (e.g., PC3) into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well. Culture overnight to allow for adherence.
-
Cell Fixation: Gently wash cells with PBS. Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the fixed cells three times with PBS. Block non-specific binding sites by adding 200 µL of blocking buffer (5% Bovine Serum Albumin in PBS) to each well and incubate for 1 hour at 37°C.
-
Antibody Incubation: Prepare serial dilutions of the L6 antibody (e.g., from 10 µg/mL to 0.01 ng/mL) in blocking buffer. Discard the blocking buffer from the plate and add 100 µL of the diluted antibody to the respective wells. Incubate for 2 hours at 37°C.
-
Secondary Antibody: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of HRP-conjugated anti-human (for chL6) or anti-mouse (for murine L6) secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 10-20 minutes).
-
Data Acquisition: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
Protocol 2: ADCC Reporter Gene Assay
This assay uses an engineered Jurkat cell line expressing the FcγRIIIa receptor and an NFAT-driven luciferase reporter to measure ADCC activity, providing a more reproducible alternative to using primary NK cells.
-
Target Cell Plating: Plate L6 antigen-positive target cells (e.g., CL1-5) in a 96-well white, flat-bottom assay plate at 2 x 10⁴ cells/well in 50 µL of assay medium.
-
Antibody Addition: Prepare 4X serial dilutions of the L6 antibody in assay medium. Add 25 µL of the diluted antibody to the wells containing target cells.
-
Effector Cell Addition: Add 25 µL of the ADCC reporter effector cells (Jurkat-FcγRIIIa-NFAT-Luc) at an Effector-to-Target (E:T) ratio of 6:1.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Detection: Equilibrate the plate to room temperature for 15 minutes. Add 75 µL of a luciferase detection reagent to each well.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader. Plot the luminescence signal against the antibody concentration to determine the EC50 value.
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol measures cell lysis induced by the activation of the complement system.
-
Cell Plating: Add 25 µL of L6 antigen-positive target cells (e.g., PC3) at a concentration of 2 x 10⁵ cells/mL to a 96-well assay plate.
-
Antibody Addition: Create a serial dilution of the L6 antibody. Add 25 µL of each antibody dilution to the plate.
-
Opsonization: Gently mix and incubate the plate for 15 minutes at 37°C to allow the antibody to bind to the target cells (opsonization).
-
Complement Addition: Add 25 µL of a complement source (e.g., baby rabbit complement, diluted to 10% in assay medium) to the wells. For controls, add heat-inactivated complement or no complement.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Assess cell viability using a suitable method. For example, add a reagent that measures ATP content (indicative of live cells), such as CellTiter-Glo®.
-
Data Acquisition: Measure the signal (e.g., luminescence for ATP measurement) using a plate reader. Calculate percent cytotoxicity relative to control wells (no antibody and maximum lysis). Plot the results to determine the EC50.[9]
References
- 1. Cloning and expression of the tumor-associated antigen L6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and expression of the tumor-associated antigen L6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of murine monoclonal antibody L6 in breast, colon, ovarian, and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoclonal antibody L6(Bristol Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. L6 monoclonal antibody binds prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chimeric L6 anti-tumor antibody. Genomic construction, expression, and characterization of the antigen binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of murine monoclonal antibody L6 in combination with subcutaneous interleukin-2 in patients with advanced carcinoma of the breast, colorectum, and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-associated antigen L6 and the invasion of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Stability of Transthyretin (TTR) with and without L6: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the kinetic stability of transthyretin (TTR), a protein implicated in amyloid diseases, in its native state versus when bound to the stabilizing ligand L6. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of TTR amyloidosis and the development of therapeutic interventions.
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for the transport of thyroxine and retinol. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a group of debilitating diseases characterized by the deposition of amyloid fibrils in various tissues.[1] Kinetic stabilization of the TTR tetramer by small molecule ligands is a promising therapeutic strategy to prevent this dissociation and subsequent aggregation.[1] This guide focuses on the comparative kinetic stability of TTR when bound to the novel stabilizer L6, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: TTR Stability with L6
The following tables summarize the quantitative data on the kinetic stability of Wild-Type (WT) TTR and the V30M mutant TTR in the presence of L6.
| Parameter | WT TTR | V30M TTR | Reference |
| ANS Binding Affinity (Kd) | 3.2 µM | 3.3 µM | [2] |
| L6 Competitive Binding (IC50 vs. ANS) | 1.3 µM | 1.6 µM | [2] |
Table 1. Binding affinities of ANS and L6 to WT and V30M TTR.
| Condition | WT TTR Fibril Formation | V30M TTR Fibril Formation | Reference |
| Control (No Ligand) | High | High | [2] |
| + 10 µM L6 | Suppressed | Inhibited (monomer formation) | [2] |
| + 30 µM L6 | Suppressed | Not specified | [2] |
Table 2. Effect of L6 on TTR amyloid fibril formation as determined by Thioflavin T (ThT) assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thioflavin T (ThT) Amyloid Fibril Formation Assay
This assay is used to quantify the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3]
Materials:
-
Recombinant WT or V30M TTR (0.2 mg/ml)
-
200 mM acetate (B1210297) buffer (pH 3.8 for WT TTR; pH 4.4 for V30M TTR)
-
100 mM KCl
-
1 mM EDTA
-
Compound L6 at desired concentrations (e.g., 10 µM, 30 µM)
-
Thioflavin T (ThT) stock solution
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare reaction mixtures containing TTR, acetate buffer, KCl, EDTA, and the indicated concentration of L6.
-
Incubate the samples at 37°C for 72 hours to induce amyloid fibril formation.
-
After incubation, add ThT stock solution to each well.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of 450 nm and 482 nm, respectively.[2]
-
An increase in fluorescence intensity compared to a control sample without fibrils indicates the presence of amyloid aggregates.
8-Anilino-1-naphthalenesulfonic acid (ANS) Competitive Binding Assay
This assay is employed to determine if a ligand binds to the thyroxine-binding sites of TTR. ANS is a fluorescent probe that binds to these sites and exhibits increased fluorescence. A competing ligand will displace ANS, leading to a decrease in fluorescence.
Materials:
-
Recombinant WT or V30M TTR (1 µM)
-
8-Anilino-1-naphthalenesulfonic acid (ANS) (20 µM)
-
Compound L6 at various concentrations
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Spectrofluorometer
Procedure:
-
Prepare a solution containing TTR and ANS in the phosphate buffer.
-
Measure the baseline fluorescence of the TTR-ANS complex.
-
Add increasing concentrations of L6 to the solution.
-
After each addition of L6, measure the fluorescence intensity.
-
A dose-dependent decrease in fluorescence intensity indicates that L6 competitively binds to the T4 binding sites of TTR.[2] The IC50 value, the concentration of L6 required to inhibit 50% of ANS binding, can then be calculated.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed mechanism of TTR stabilization by L6.
Figure 1. Experimental workflow for assessing TTR stability with L6.
Figure 2. Mechanism of TTR kinetic stabilization by L6.
References
Assessing the Specificity of L6 for TTR Over Other Amyloid Proteins: A Comparative Guide
A comprehensive analysis of the monoclonal antibody L6 and its binding affinity for transthyretin (TTR) in comparison to other key amyloid proteins is currently unavailable in publicly accessible scientific literature and experimental data. Extensive searches for an antibody designated "L6" with specificity for TTR have not yielded information regarding its development, characterization, or cross-reactivity profile.
Therefore, this guide will instead provide a framework for assessing amyloid-binding antibody specificity, drawing on established methodologies and data from well-characterized antibodies targeting amyloid proteins. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the principles of antibody specificity in the context of amyloid diseases.
Principles of Assessing Antibody Specificity for Amyloid Proteins
The evaluation of an antibody's specificity for a target amyloid protein, such as TTR, over other amyloidogenic proteins like amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and Islet Amyloid Polypeptide (IAPP), is critical for its therapeutic and diagnostic potential. The primary goal is to ensure that the antibody selectively binds to the intended target to minimize off-target effects and ensure efficacy.
Key parameters for assessing specificity include:
-
Binding Affinity (K_D): A quantitative measure of the strength of the interaction between the antibody and its antigen. A lower K_D value indicates a higher binding affinity.
-
Cross-Reactivity: The extent to which an antibody binds to non-target antigens. Minimal cross-reactivity with other amyloid proteins and native, non-pathogenic forms of the target protein is highly desirable.
-
Epitope Mapping: Identifying the specific amino acid sequence or conformational structure on the target protein that the antibody recognizes. Conformation-specific antibodies that target pathological aggregates but not the native protein are of particular interest.[1][2]
Experimental Protocols for Specificity Assessment
A multi-faceted approach employing various immunoassays is essential for a thorough assessment of antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Methodology:
-
Antigen Coating: 96-well plates are coated with a panel of purified amyloid proteins, including TTR (both wild-type and mutant, in monomeric and aggregated forms), Aβ40/42, α-synuclein, and IAPP. A non-amyloid protein, such as bovine serum albumin (BSA), is used as a negative control.
-
Blocking: Non-specific binding sites are blocked using a solution like 5% non-fat dry milk or BSA in a buffered saline solution (e.g., PBS-T).
-
Antibody Incubation: The antibody of interest (e.g., "L6") is added in a series of dilutions and incubated to allow for binding to the coated antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The signal intensity is proportional to the amount of bound antibody.
Data Presentation: The results are typically presented as a table of optical density (OD) values or calculated binding affinities (K_D) for each amyloid protein.
Surface Plasmon Resonance (SPR)
Methodology:
-
Ligand Immobilization: One of the interacting molecules (e.g., the antibody) is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the other molecule (the amyloid protein) is flowed over the sensor surface.
-
Signal Detection: The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
-
Kinetic Analysis: By analyzing the association and dissociation rates, the binding affinity (K_D) can be accurately determined.
Data Presentation: A table summarizing the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) for the antibody's interaction with each amyloid protein.
Immunohistochemistry (IHC)
Methodology:
-
Tissue Preparation: Tissue sections from patients with different amyloid-related diseases (e.g., transthyretin amyloidosis, Alzheimer's disease, Parkinson's disease, type 2 diabetes) and healthy controls are prepared.
-
Antigen Retrieval: If necessary, this step is performed to unmask the epitope.
-
Antibody Incubation: The tissue sections are incubated with the primary antibody.
-
Detection: A labeled secondary antibody is used to visualize the location of the primary antibody binding.
-
Microscopy: The stained tissue sections are examined under a microscope to assess the specificity of binding to amyloid deposits in different tissues.
Data Presentation: A qualitative summary of the staining patterns observed in different patient tissues, presented in a table.
Logical Workflow for Specificity Assessment
The following diagram illustrates the logical workflow for assessing the specificity of an antibody for TTR over other amyloid proteins.
Caption: Workflow for assessing antibody specificity.
Comparative Data for Well-Characterized Anti-TTR Antibodies
While data for "L6" is unavailable, studies on other anti-TTR antibodies, such as NI301A, demonstrate the desired specificity profile. For instance, NI301A has been shown to bind with high affinity to TTR aggregates but not to physiological, tetrameric TTR.[3] Furthermore, some conformation-specific monoclonal antibodies have been developed that selectively bind to misfolded forms of TTR and do not bind to other types of amyloid deposits, such as those in AL amyloidosis.[2]
The following tables are templates that would be used to present quantitative data for an antibody like "L6," were it available.
Table 1: Binding Affinity of L6 to Various Amyloid Proteins (ELISA)
| Amyloid Protein | L6 Binding (OD 450nm) |
| Transthyretin (aggregated) | Data not available |
| Transthyretin (native) | Data not available |
| Amyloid-Beta (1-42) | Data not available |
| Alpha-Synuclein | Data not available |
| Islet Amyloid Polypeptide | Data not available |
| BSA (Negative Control) | Data not available |
Table 2: Kinetic Analysis of L6 Binding by Surface Plasmon Resonance (SPR)
| Amyloid Protein | k_a (1/Ms) | k_d (1/s) | K_D (M) |
| Transthyretin (aggregated) | Data not available | Data not available | Data not available |
| Transthyretin (native) | Data not available | Data not available | Data not available |
| Amyloid-Beta (1-42) | Data not available | Data not available | Data not available |
| Alpha-Synuclein | Data not available | Data not available | Data not available |
| Islet Amyloid Polypeptide | Data not available | Data not available | Data not available |
Table 3: Immunohistochemical Staining of L6 in Amyloid-Laden Tissues
| Tissue Type | Staining Intensity |
| Transthyretin Amyloidosis (Heart) | Data not available |
| Alzheimer's Disease (Brain) | Data not available |
| Parkinson's Disease (Brain) | Data not available |
| Type 2 Diabetes (Pancreas) | Data not available |
| Healthy Control Tissues | Data not available |
Conclusion
The rigorous assessment of an antibody's specificity is paramount for its successful development as a therapeutic or diagnostic tool for amyloid diseases. While specific data for an antibody named "L6" targeting TTR is not currently available, the methodologies and frameworks presented in this guide provide a clear path for such an evaluation. The use of a combination of immunoassays, including ELISA, SPR, and IHC, allows for a comprehensive understanding of an antibody's binding characteristics and its suitability for clinical applications. Researchers are encouraged to apply these principles to thoroughly characterize novel antibodies and ensure their target specificity.
References
Replicating TTR Stabilizer Efficacy: A Comparative Guide to L6 and Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of transthyretin (TTR) amyloidosis therapeutics, this guide provides a comprehensive comparison of the novel TTR stabilizer L6 with established alternatives, including tafamidis (B1682582), acoramidis, and diflunisal (B1670566). This analysis is based on a review of published findings, focusing on quantitative efficacy data and detailed experimental methodologies to aid in the replication and extension of these crucial studies.
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. The compound L6 has emerged as a potential TTR stabilizer, demonstrating the ability to suppress the formation of amyloid fibrils.[1] This guide will objectively compare its reported efficacy with that of other prominent TTR stabilizers.
Quantitative Efficacy of TTR Stabilizers
The following tables summarize the available quantitative data on the efficacy of L6 and its key alternatives. It is important to note that direct head-to-head clinical trials involving L6 are not yet available. Therefore, the presented data is a compilation from various in vitro and clinical studies, and direct comparisons should be made with caution.
Table 1: In Vitro TTR Stabilization
| Compound | Assay Type | Key Findings | Source(s) |
| L6 | Thioflavin T (ThT) Assay | Suppressed amyloid fibril formation of wild-type and V30M TTR at 10 µM and 30 µM.[1] | [1] |
| Tafamidis | Subunit Exchange | ≥96% stabilization of TTR in plasma at the approved dosage (80 mg once daily).[2] An estimated 92% tetramer stabilization was derived from a model-based analysis.[2] | [2] |
| Acoramidis | Ex Vivo Assays | Achieved near-complete (≥90%) TTR stabilization.[3][4][5] | [3][4][5] |
| Diflunisal | Urea-mediated dissociation & acid-mediated aggregation | Slowed TTR dissociation and aggregation at least threefold in serum at a concentration of 146 +/- 39 µM.[6] | [6] |
Table 2: Clinical Efficacy of TTR Stabilizers (Data from Placebo-Controlled Trials)
| Compound | Primary Endpoint | Key Findings | Source(s) |
| L6 | Not yet available | - | - |
| Tafamidis | All-cause mortality and cardiovascular-related hospitalizations | 30% reduction in the risk of all-cause mortality and a 32% reduction in the rate of cardiovascular-related hospitalizations compared to placebo over 30 months.[7][8][9] | [7][8][9][10] |
| Acoramidis | Composite of all-cause mortality and recurrent cardiovascular hospitalizations | 42% reduction in the composite of all-cause mortality and recurrent cardiovascular hospitalizations over 30 months compared to placebo.[11] | [11][12][13] |
| Diflunisal | Not FDA-approved for ATTR-CM, data from various studies | Associated with improved time to death or heart transplantation in observational studies.[14] | [14][15] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
TTR Stabilization Assays
1. Thioflavin T (ThT) Assay for Amyloid Fibril Formation (as applied to L6):
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the extent of fibril formation over time.
-
Protocol Outline:
-
Recombinant wild-type (WT) or mutant TTR (e.g., V30M) is incubated in a buffer (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA).
-
The TTR solution is incubated with varying concentrations of the stabilizer (e.g., L6 at 10 µM and 30 µM) or vehicle control.
-
Aliquots are taken at different time points and mixed with ThT solution.
-
Fluorescence emission is measured (e.g., excitation at 450 nm, emission at 482 nm) to quantify fibril formation.[1]
-
2. Western Blot for TTR Tetramer Stabilization:
-
Principle: This technique separates proteins by size to visualize the different forms of TTR (monomer, dimer, tetramer). A higher ratio of tetramer to monomer indicates stabilization.
-
Protocol Outline:
-
Cells expressing TTR (e.g., HEK293 cells stably expressing V30M TTR) are incubated with the stabilizer or vehicle.[1]
-
The cell culture media is collected and subjected to non-denaturing or denaturing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is probed with a primary antibody against TTR, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The bands corresponding to different TTR forms are visualized and quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TTR stabilization and a typical experimental workflow for evaluating stabilizer efficacy.
Caption: Mechanism of TTR stabilization by therapeutic compounds.
Caption: A typical workflow for evaluating the efficacy of a TTR stabilizer.
Conclusion
The available data suggests that L6 is a promising TTR stabilizer with the potential to inhibit amyloid fibril formation. However, to fully understand its therapeutic potential, further studies are warranted. Direct comparative studies with approved stabilizers like tafamidis and acoramidis, utilizing standardized and detailed experimental protocols, are crucial for a definitive assessment of L6's relative efficacy. This guide provides the foundational information for researchers to design and execute such studies, ultimately contributing to the development of more effective treatments for transthyretin amyloidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. vyndamax.pfizerpro.com [vyndamax.pfizerpro.com]
- 3. BridgeBio Pharma Presents Updated Results from Phase 2 Open-label Extension Study of Acoramidis in Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - BioSpace [biospace.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Acoramidis raises TTR levels - Medthority [medthority.com]
- 6. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results Presented as Late-Breaking Data at the ESC Congress 2018 | Pfizer [pfizer.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. hcplive.com [hcplive.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. BridgeBio Shows 42% Reduction in Mortality and Cardiovascular Hospitalizations with Acoramidis in ATTRibute-CM Study [synapse.patsnap.com]
- 12. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Acoramidis on All-Cause Mortality and Cardiovascular Hospitalization in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of TTR Stabilizer L6: A Guide to Safe and Compliant Laboratory Practices
Core Principles of Chemical Waste Management
Given the absence of a specific Safety Data Sheet (SDS) for TTR stabilizer L6, it must be treated as a potentially hazardous chemical. The following guidelines are based on standard laboratory practices for managing chemical waste and should be implemented in accordance with institutional and local environmental health and safety (EHS) regulations.
Step-by-Step Disposal Procedures
1. Waste Categorization and Segregation:
Proper segregation of chemical waste is the foundational step to ensure safe handling and disposal.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Lab materials grossly contaminated with the solid compound, such as weigh boats, contaminated gloves, and bench paper.
-
These materials should be collected in a designated hazardous solid chemical waste container.
-
-
Liquid Waste:
-
Solutions of this compound dissolved in organic solvents (e.g., DMSO, DMF, Ethanol).
-
These must be collected in a designated hazardous liquid chemical waste container.
-
Crucially, do not mix with aqueous waste streams unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent waste should also be segregated into separate containers.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Waste Collection and Labeling:
Accurate and clear labeling is critical for safety and regulatory compliance.
-
Use dedicated, leak-proof, and clearly labeled hazardous waste containers for each waste stream.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For liquid waste, list the solvent(s) and their approximate concentrations.
-
The date the waste was first added to the container.
-
3. Storage of Chemical Waste:
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials. While the specific incompatibilities of this compound are not known, as a general precaution, store it away from strong oxidizing agents, acids, and bases.
4. Waste Disposal:
The final disposal of hazardous waste must be handled by qualified personnel.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of chemical waste down the drain or in the regular trash.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel.
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE), gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Wipe up the spill, working from the outside in.
-
Place all contaminated materials into a hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By adhering to these general yet critical guidelines, laboratory professionals can manage the disposal of this compound and other novel compounds in a manner that prioritizes safety, regulatory compliance, and environmental responsibility. Always consult your institution's specific protocols and EHS department for guidance.
Personal protective equipment for handling TTR stabilizer L6
Essential Safety and Handling Guide for TTR Stabilizer L6
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the this compound (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) is not publicly available. This guide is therefore based on the safety protocols for similar small molecule TTR stabilizers, namely Tafamidis and Diflunisal, and general best practices for handling novel chemical compounds in a laboratory setting. Researchers must treat this compound as a potentially hazardous substance of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE) and Safety Measures
Given the unknown hazard profile of this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE and safety measures based on the handling of analogous compounds.
| Equipment/Measure | Specification | Purpose | Citation |
| Ventilation | Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols. | [1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. | [1][2] |
| Hand Protection | Two pairs of nitrile gloves | To prevent skin contact. | [1] |
| Body Protection | Fully buttoned lab coat | To protect skin and clothing from contamination. | [1] |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended when handling the solid compound to prevent inhalation. | [1] |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of exposure. | [2] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receipt of the compound to the disposal of waste.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (881290-53-5), and any known hazard information.[3]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container should be kept tightly closed.
Preparation of Stock Solutions
-
Location: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood.[1]
-
Weighing: When weighing the solid compound, use a containment system like a glove bag or an enclosure with local exhaust ventilation to minimize dust generation.
-
Personal Protective Equipment: Wear the full recommended PPE as detailed in the table above.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution.
-
Ensure the solution is fully dissolved. Gentle warming or sonication may be used if the compound's stability permits.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C.
-
Experimental Use
-
Dilution: When preparing working solutions, thaw a single-use aliquot of the stock solution and dilute it in the appropriate experimental medium.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the experiment is below the threshold that could cause toxicity to the cells or interfere with the assay (typically ≤0.1%).[1]
-
Handling Liquids: Use appropriate pipetting techniques to avoid splashes and aerosol generation.
Spill Management
In the event of a spill, it should be treated as a hazardous incident.
-
Evacuation: Immediately evacuate the area.
-
Notification: Inform your supervisor and the institutional EHS department.
-
Cleanup: Spill cleanup should be performed by trained personnel wearing appropriate PPE.
-
For liquid spills, absorb with an inert material.
-
The spill area should be decontaminated. A common procedure is to use a 10% bleach solution followed by an ethanol (B145695) wash.[1]
-
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[1] Under no circumstances should this material be disposed of down the drain or in regular trash.[5]
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock and working solutions, first rinse of "empty" containers) in a designated, leak-proof hazardous waste container compatible with the solvents used.[5]
-
Solid Waste: Collect all contaminated materials (e.g., pipette tips, gloves, tubes, weigh paper) in a separate, clearly labeled hazardous waste container for solids.[5]
-
Waste Pickup: Arrange for chemical waste pickup through your institution's EHS department. Provide them with all available information about the compound.[5]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
